Etidocaine Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1976.
See also: Etidocaine (has active moiety); Epinephrine; this compound (component of); Epinephrine bitartrate; this compound (component of).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWQQUMMGGIGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957895 | |
| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36637-19-1, 38188-13-5, 38188-14-6 | |
| Record name | Etidocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36637-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etidocaine hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etidocaine hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butyramide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIDOCAINE HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGD0Y35434 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETIDOCAINE HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60YD32QL30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETIDOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3B3U8E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacokinetic Profile of Etidocaine Hydrochloride in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine hydrochloride, a long-acting amide-type local anesthetic, has been utilized in various clinical settings for its rapid onset and prolonged duration of action. Understanding its pharmacokinetic profile in different animal models is crucial for preclinical safety and efficacy evaluation, as well as for translating findings to human applications. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in sheep and mice, including detailed experimental protocols and a summary of key parameters. While extensive data for canine and rodent models remains limited in publicly accessible literature, this guide consolidates the current knowledge to support further research and development.
Pharmacokinetic Parameters
The disposition of this compound has been characterized in several animal models. The following tables summarize the key pharmacokinetic parameters derived from intravenous (IV) and intraperitoneal (IP) administration studies.
Table 1: Pharmacokinetic Parameters of this compound in Sheep Following Intravenous Administration [1]
| Animal Model | Age Group | Dose (mg/kg, IV) | Volume of Distribution (Vd) (L/kg) | Total Body Clearance (CL) (mL/min/kg) |
| Sheep | Adult (Nonpregnant) | 2.5 | 1.52 | 30.3 |
| Sheep | Neonatal Lamb | 2.5 | 4.64 | 87.4 |
Table 2: Pharmacokinetic Parameters of Etidocaine in Serum of Mice Following Intraperitoneal Administration [2]
| Animal Model | Dose (mg/kg, IP) | Cmax (µg/mL) | Vd (Amplitude %) | Elimination Half-life (α-phase) (Amplitude %) | Elimination Half-life (β-phase) (Amplitude %) | Clearance (Amplitude %) | AUC (Amplitude %) |
| NMRI Mice | 40 | 9.64 ± 1.31 (at 10:00 h) | 59.7 | 52 | 35 | 23 | 22 |
Note: A study on the circadian rhythm of etidocaine kinetics in mice found significant 24-hour variations only for Cmax. The amplitudes for Vd, elimination half-lives, clearance, and AUC were not found to be significantly time-dependent.[2]
Data in Other Animal Models:
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following protocols are based on the cited literature.
Pharmacokinetic Study in Sheep[1]
-
Animal Model: Seven nonpregnant adult sheep, seven neonatal lambs, and six fetal lambs.
-
Drug Administration: A single intravenous injection of this compound (2.5 mg/kg) was administered.
-
Surgical Preparation: Catheters were placed in the femoral vessels and urinary bladders of all animals for blood and urine collection.
-
Sample Collection: Serial arterial blood and urine samples were collected over a 4-hour period.
-
Analytical Method: Concentrations of unchanged etidocaine in blood and urine were determined using a gas chromatographic technique.
-
Pharmacokinetic Analysis: The distribution and elimination half-lives, volume of distribution, and total body and renal clearances were calculated from the concentration-time data.
Pharmacokinetic Study in Mice[2]
-
Animal Model: Adult male NMRI mice.
-
Housing Conditions: Mice were maintained under controlled environmental conditions with a 12-hour light-dark cycle (lights on from 06:00 to 18:00).
-
Drug Administration: To assess chronokinetics, a single intraperitoneal dose of etidocaine (40 mg/kg) was administered at four fixed times: 10:00, 16:00, 22:00, and 04:00 h.
-
Sample Collection: Blood samples were collected at various time points after drug administration.
-
Analytical Method: Serum levels of etidocaine were determined by gas-liquid chromatography (GLC).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Vd, elimination half-lives, clearance, and AUC were determined.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound in an animal model, based on the described protocols.
Discussion
The available data indicate that the pharmacokinetic profile of etidocaine can vary significantly with age. In sheep, the volume of distribution and total body clearance were markedly higher in neonatal lambs compared to adult sheep, suggesting a more extensive distribution and faster elimination in newborns.[1] In mice, the time of drug administration appears to influence the peak plasma concentration (Cmax) of etidocaine, highlighting the potential role of circadian rhythms in its pharmacokinetics.[2]
The lack of comprehensive pharmacokinetic data for etidocaine in dogs and rats presents a significant knowledge gap. While toxicokinetic data in dogs provides some insight into the dose-response relationship for central nervous system toxicity, further studies are needed to fully characterize the absorption, distribution, metabolism, and excretion of etidocaine in these commonly used preclinical species. Such studies would be invaluable for refining dose selection and improving the safety assessment of this long-acting local anesthetic in drug development.
Conclusion
This technical guide provides a consolidated overview of the current understanding of the pharmacokinetic profile of this compound in animal models. While data in sheep and mice offer valuable insights, the limited information in other species, particularly dogs and rats, underscores the need for further research. The detailed protocols and summarized data herein serve as a resource for scientists and researchers to design and interpret future studies aimed at further elucidating the pharmacokinetic properties of etidocaine.
References
Unraveling the Molecular Interactions: A Technical Guide to the Protein Binding of Etidocaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etidocaine hydrochloride, a long-acting amide local anesthetic, exhibits a high degree of plasma protein binding, a critical pharmacokinetic parameter that profoundly influences its duration of action, distribution, and potential for systemic toxicity. This technical guide provides an in-depth exploration of the protein binding characteristics of etidocaine, summarizing key quantitative data, detailing experimental methodologies for its determination, and visualizing the underlying molecular interactions. Understanding these principles is paramount for the rational design of drug delivery systems and the optimization of clinical efficacy and safety.
Quantitative Analysis of Etidocaine Protein Binding
The extent of etidocaine's binding to plasma proteins is a key determinant of its pharmacokinetic profile. The unbound fraction of the drug is pharmacologically active and available for distribution to target tissues and for elimination. Etidocaine is approximately 95% bound to plasma proteins, which contributes to its prolonged duration of action compared to other local anesthetics like lidocaine (65% bound).[1][2] The primary binding proteins for etidocaine in plasma are albumin and, most significantly, alpha-1-acid glycoprotein (α1-AGP).[1]
Table 1: Plasma Protein Binding of this compound
| Parameter | Value | Primary Binding Proteins | Reference |
| Plasma Protein Binding | ~95% | α1-Acid Glycoprotein, Albumin | [1] |
| Unbound Fraction (in vitro, 1 µg/mL) | 7.23 ± 0.64% (mean ± SD) | α1-Acid Glycoprotein (74 mg/dL) | [3] |
| Unbound Fraction in Plasma (Blood Bank Donors) | 10.3 ± 3.3% | Plasma Proteins | [3] |
Table 2: Unbound Etidocaine Fraction in Pregnancy and Labor
A study investigating etidocaine binding in pregnant women showed no significant difference in the unbound fraction throughout labor, despite physiological changes.[3]
| Stage | Unbound Etidocaine (%) |
| Pre-Induction | 7.06 ± 2.66 |
| Early Labor | 8.15 ± 2.57 |
| Mid-Labor | 7.84 ± 3.74 |
| Delivery | 9.28 ± 6.06 |
| Data from a study with etidocaine concentration of 1 µg/mL.[3] |
Experimental Protocols for Determining Protein Binding
The determination of drug-protein binding is a critical step in preclinical drug development. The most common methods employed are equilibrium dialysis and ultrafiltration.
Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for protein binding studies. It involves a semi-permeable membrane that separates a protein solution (plasma) containing the drug from a protein-free buffer solution. The free drug can pass through the membrane, while the protein-bound drug cannot. At equilibrium, the concentration of the free drug is the same on both sides of the membrane.
Detailed Methodology:
-
Preparation of Dialysis Cells: A dialysis cell, consisting of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 5-20 kDa), is assembled.
-
Sample and Buffer Addition: Human plasma spiked with a known concentration of this compound is added to one chamber, and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.
-
Incubation: The dialysis cells are sealed and incubated in a temperature-controlled water bath (37°C) with gentle agitation for a sufficient period (typically 4-24 hours) to reach equilibrium.
-
Sampling: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.
-
Analysis: The concentration of etidocaine in the aliquots from both chambers is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The percentage of unbound drug is calculated using the following formula: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100
Ultrafiltration
Ultrafiltration is a faster method that uses centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane.
Detailed Methodology:
-
Sample Preparation: Plasma samples containing a known concentration of this compound are prepared.
-
Ultrafiltration Device: A centrifugal ultrafiltration device containing a semi-permeable membrane is used.
-
Incubation: The plasma sample is added to the upper chamber of the device and incubated at 37°C for a predetermined time.
-
Centrifugation: The device is centrifuged at a specified speed and time, forcing the protein-free ultrafiltrate containing the unbound drug through the membrane into the lower chamber.
-
Analysis: The concentration of etidocaine in the ultrafiltrate is measured using a suitable analytical method.
-
Calculation: The unbound fraction is determined by comparing the concentration in the ultrafiltrate to the total drug concentration in the initial plasma sample. It's crucial to account for any non-specific binding of the drug to the ultrafiltration device.[3]
Visualizing Molecular Interactions and Pharmacokinetic Relationships
The protein binding characteristics of etidocaine are intrinsically linked to its physicochemical properties and its mechanism of action at the molecular level.
Relationship between Physicochemical Properties and Pharmacokinetics
The high lipid solubility and protein-binding capacity of etidocaine are key determinants of its long duration of action.[2][4] This relationship can be visualized as a logical flow.
Caption: Physicochemical drivers of etidocaine's long duration of action.
Experimental Workflow for Protein Binding Determination
The general workflow for determining the protein binding of etidocaine using in vitro methods can be summarized in the following diagram.
Caption: General experimental workflow for etidocaine protein binding analysis.
Proposed Mechanism of Action at the Sodium Channel
Etidocaine exerts its anesthetic effect by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials.[2] While not a direct depiction of plasma protein binding, understanding its target interaction provides a complete picture of its pharmacology. A simplified model of etidocaine binding to the local anesthetic receptor site within the sodium channel pore has been proposed.[5]
Caption: Simplified model of etidocaine binding to its receptor site.
Conclusion
The high protein binding capacity of this compound, primarily to α1-acid glycoprotein, is a cornerstone of its clinical pharmacology. This extensive binding results in a prolonged duration of anesthesia, a desirable characteristic in many clinical settings. A thorough understanding of the principles governing its protein binding, facilitated by robust experimental methodologies and a clear visualization of the underlying molecular interactions, is essential for the continued development and safe application of this potent local anesthetic. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to advance the science of local anesthesia.
References
- 1. eoa.umontreal.ca [eoa.umontreal.ca]
- 2. Buy this compound | 36637-19-1 [smolecule.com]
- 3. Plasma protein binding of etidocaine during pregnancy and labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 5. Figure 4, Model of etidocaine binding to the local anesthetic receptor site formed by transmembrane segments IS6, IIIS6, and IVS6 of the Nav1.2 channel - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
Etidocaine Hydrochloride: A Technical Guide to Its Mechanism of Neuronal Membrane Stabilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etidocaine hydrochloride, a long-acting amide local anesthetic, exerts its primary pharmacological effect by stabilizing the neuronal membrane. This guide provides an in-depth technical overview of the molecular mechanisms underlying this action, with a focus on its interaction with voltage-gated ion channels. Quantitative data from key studies are presented in tabular format for comparative analysis. Detailed experimental protocols for electrophysiological assessment and diagrams illustrating the core signaling pathways and experimental workflows are included to support further research and development in the field of local anesthesia.
Introduction
Etidocaine is a local anesthetic of the amide type, recognized for its rapid onset and prolonged duration of action.[1][2][3] Its clinical efficacy in providing sensory analgesia and motor blockade stems from its ability to reversibly inhibit the initiation and conduction of nerve impulses.[1] This is achieved through the stabilization of the neuronal membrane, a process fundamentally linked to the modulation of ion channel function.[1][2] Understanding the precise molecular interactions of etidocaine with these channels is paramount for optimizing its clinical application and for the development of novel anesthetic agents with improved therapeutic profiles.
Mechanism of Action: Interaction with Voltage-Gated Ion Channels
The principal mechanism by which etidocaine stabilizes the neuronal membrane is through the blockade of voltage-gated sodium channels.[2][4][5] These channels are critical for the generation and propagation of action potentials in neurons.[6][7]
Voltage-Gated Sodium (Na+) Channels
Etidocaine binds to a receptor site within the inner pore of the voltage-gated sodium channel.[8][9] This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[10][11] By binding to these states, etidocaine prolongs the refractory period of the neuron, making it less likely to fire subsequent action potentials.[7] The interaction with specific amino acid residues, such as those in the S6 transmembrane segments of domains I, III, and IV, is crucial for its blocking activity.[9] The replacement of certain residues, like Ile-1760 in the NaV1.2 channel, has been shown to reduce the blocking effect of etidocaine, not by decreasing affinity, but by increasing the drug's off-rate.[8][12]
Voltage-Gated Potassium (K+) Channels
In addition to its primary action on sodium channels, etidocaine also exhibits inhibitory effects on voltage-gated potassium channels, albeit at different concentrations.[13][14] The blockade of these channels, which are involved in the repolarization phase of the action potential, can contribute to the overall effect on neuronal excitability.[15] The potency of etidocaine in blocking potassium channels is correlated with its lipophilicity.[13]
Voltage-Gated Calcium (Ca2+) Channels
Local anesthetics, including etidocaine, can also block voltage-gated calcium channels, although generally with lower potency than for sodium channels.[15][16] This action can influence neurotransmitter release at synapses and may contribute to some of the systemic effects of the drug.[15]
Quantitative Data on Etidocaine's Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of etidocaine on different ion channels, providing a quantitative measure of its potency.
| Ion Channel | Preparation | IC50 (µM) | Reference |
| Voltage-Gated Na+ | Sciatic nerve fibers (Xenopus laevis) | 18 | [13] |
| Voltage-Gated K+ | Sciatic nerve fibers (Xenopus laevis) | 176 | [13] |
| Tandem Pore K+ (TASK) | Oocytes (Xenopus laevis) | 39 | [14] |
Table 1: Half-Maximal Inhibitory Concentrations (IC50) of Etidocaine on Voltage-Gated Ion Channels.
| Local Anesthetic | Na+ Channel IC50 (µM) | K+ Channel IC50 (µM) | Reference |
| Etidocaine | 18 | 176 | [13] |
| Bupivacaine | 27 | 92 | [13] |
| Lidocaine | 204 | 1118 | [13] |
| Tetracaine | 0.7 | 946 | [13] |
| Mepivacaine | 149 | 2305 | [13] |
| Procaine | 60 | 6302 | [13] |
Table 2: Comparative IC50 Values of Etidocaine and Other Local Anesthetics on Na+ and K+ Channels in Peripheral Nerves.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of etidocaine on neuronal membranes.
Patch-Clamp Electrophysiology
The patch-clamp technique is a powerful method for studying the currents of single ion channels or the whole-cell currents of a neuron.
Objective: To measure the effect of etidocaine on the gating kinetics and conductance of voltage-gated sodium and potassium channels.
Methodology:
-
Cell Preparation: Enzymatically dissociate sciatic nerve fibers from Xenopus laevis to isolate individual neurons.[13] Alternatively, use cell lines expressing specific ion channel subtypes (e.g., HEK-293 cells).
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip diameter of approximately 1-2 µm. Fire-polish the tips to ensure a smooth surface for sealing.
-
Pipette Filling: Fill the micropipette with an internal solution that mimics the intracellular ionic composition.
-
Gigaohm Seal Formation: Gently bring the micropipette into contact with the membrane of the isolated neuron. Apply slight suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Configuration:
-
Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell. This configuration is used to measure macroscopic currents.
-
Outside-Out Configuration: After establishing a whole-cell configuration, slowly pull the pipette away from the cell. The membrane patch will reseal, with the extracellular side of the membrane facing outwards. This is ideal for studying the effects of externally applied drugs like etidocaine.[13]
-
-
Voltage Clamp: Use a patch-clamp amplifier to clamp the membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps to activate the ion channels of interest.
-
Data Acquisition: Record the resulting ionic currents using specialized software.
-
Drug Application: Perfuse the external solution containing varying concentrations of this compound over the cell or membrane patch.
-
Data Analysis: Analyze the recorded currents to determine the effect of etidocaine on channel parameters such as peak current amplitude, activation and inactivation kinetics, and dose-response relationships to calculate the IC50.
Two-Electrode Voltage-Clamp (TEVC)
The TEVC technique is suitable for studying ion channels expressed in large cells, such as Xenopus laevis oocytes.
Objective: To characterize the inhibitory effects of etidocaine on heterologously expressed ion channels.
Methodology:
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the specific ion channel of interest (e.g., tandem pore potassium channels).[14]
-
Incubation: Incubate the oocytes for 2-7 days to allow for channel expression.
-
Electrode Preparation: Pull two microelectrodes from borosilicate glass and fill them with a high concentration of KCl (e.g., 3 M).
-
Oocyte Impalement: Impale a single oocyte with both the voltage-sensing and current-injecting electrodes.
-
Voltage Clamp: Use a TEVC amplifier to clamp the oocyte's membrane potential at a desired holding potential.
-
Data Acquisition: Apply voltage protocols to elicit channel currents and record the data.
-
Drug Application: Perfuse the oocyte with a bath solution containing different concentrations of etidocaine.
-
Data Analysis: Measure the changes in current amplitude to construct concentration-response curves and determine the IC50 for etidocaine's blocking effect.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Molecular mechanism of this compound on neuronal membrane stabilization.
Caption: Experimental workflow for patch-clamp electrophysiology.
Conclusion
This compound achieves neuronal membrane stabilization primarily through the high-affinity, state-dependent blockade of voltage-gated sodium channels. Its interaction with potassium and calcium channels, although of lower potency, may also contribute to its overall anesthetic profile. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the pharmacology of local anesthetics and to design next-generation molecules with enhanced efficacy and safety.
References
- 1. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Buy this compound | 36637-19-1 [smolecule.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Etidocaine | C17H28N2O | CID 37497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 9. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. upload.orthobullets.com [upload.orthobullets.com]
- 16. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Etidocaine Hydrochloride: A Technical Guide to its Application in Elucidating Pain Perception Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etidocaine hydrochloride, a long-acting amide local anesthetic, has emerged as a valuable pharmacological tool for investigating the complex mechanisms underlying pain perception. Its distinct properties, particularly its differential blockade of various nerve fiber types, offer a unique window into the roles of specific neuronal pathways in nociception. This technical guide provides an in-depth analysis of etidocaine's mechanism of action, a compilation of quantitative data from key studies, detailed experimental protocols for its application in pain research, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and analgesic drug development.
Introduction
The sensation of pain is a complex process mediated by a heterogeneous population of peripheral nerve fibers that transmit nociceptive signals from the periphery to the central nervous system. Understanding the specific contributions of these different fiber types is paramount for the development of targeted and effective analgesic therapies. This compound, with its characteristic rapid onset and prolonged duration of action, has proven to be a particularly insightful tool in this endeavor.[1] Its lipophilic nature and high protein binding capacity contribute to its long-lasting effects.[2]
This guide will delve into the core aspects of etidocaine's pharmacology and its application in dissecting pain pathways, with a focus on its differential effects on A-delta (Aδ) and C-fibers, the primary afferents responsible for transmitting sharp, pricking pain and dull, burning pain, respectively.
Mechanism of Action
The primary mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal membrane.[2] By binding to a specific receptor site within the pore of the sodium channel, etidocaine stabilizes the channel in its inactivated state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[3] This interruption of nerve impulse transmission results in a localized and reversible loss of sensation.
While the blockade of sodium channels is the principal mechanism, emerging research suggests that local anesthetics may also exert effects through interactions with other signaling molecules, including G-protein coupled receptors (GPCRs), which are known to play a significant role in pain modulation.[3][4] However, the specific contributions of these alternative pathways to etidocaine's overall effect on pain perception are still under investigation.
Signaling Pathway of Etidocaine-Induced Nerve Blockade
References
- 1. Differential peripheral nerve block by local anesthetics in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of G protein-coupled receptors as a novel therapeutic strategy in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of local anesthetics on compound action potentials generated from the frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etidocaine: clinical evaluation for intercostal nerve block and lumbar epidural block - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Peripheral Nerve Block with Etidocaine Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine hydrochloride is a long-acting amide-type local anesthetic.[1] It is known for its rapid onset and prolonged duration of action, making it a subject of interest for peripheral nerve blocks in research settings.[1] These application notes provide a detailed protocol for inducing a peripheral nerve block in rodents using this compound, with a focus on the sciatic nerve block model. The provided methodologies are based on established procedures for peripheral nerve blocks in rodents and can be adapted for specific research needs.
Mechanism of Action:
Local anesthetics like Etidocaine exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[2][3] This blockade inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[2][3] The action of Etidocaine is state-dependent, meaning it has a higher affinity for sodium channels in the open and inactivated states, which are more prevalent during high-frequency nerve firing, such as in a pain state.[2][4]
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for this compound in a rodent sciatic nerve block model. This data is extrapolated from the known properties of Etidocaine (rapid onset, long duration, higher potency than lidocaine) and comparative data from other long-acting local anesthetics like bupivacaine. Researchers should perform their own dose-finding studies to establish definitive dose-response relationships for their specific experimental conditions.
Table 1: Hypothetical Dose-Response of this compound in Rat Sciatic Nerve Block
| Concentration (%) | Volume (mL) | Onset of Sensory Block (minutes) | Duration of Sensory Block (minutes) | Onset of Motor Block (minutes) | Duration of Motor Block (minutes) |
| 0.25 | 0.2 | ~5 - 10 | ~180 - 240 | ~10 - 15 | ~120 - 180 |
| 0.5 | 0.2 | ~3 - 7 | ~300 - 420 | ~5 - 10 | ~240 - 360 |
| 1.0 | 0.2 | ~2 - 5 | ~480 - 600 | ~3 - 7 | ~420 - 540 |
Table 2: Comparative Efficacy of Local Anesthetics in Rodent Sciatic Nerve Block (Hypothetical Data)
| Local Anesthetic | Concentration (%) | Onset of Sensory Block (minutes) | Duration of Sensory Block (minutes) |
| Lidocaine | 1.0 | ~5 - 10 | ~60 - 90 |
| Bupivacaine | 0.5 | ~5 - 10 | ~240 - 360 |
| Etidocaine HCl | 0.5 | ~3 - 7 | ~300 - 420 |
Experimental Protocols
Materials and Reagents
-
This compound (sterile, injectable solution)
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, retractors)
-
Sutures
-
Nerve stimulator (optional, for precise nerve location)
-
Ultrasound machine with high-frequency linear probe (optional, for enhanced precision)
-
Equipment for assessing sensory and motor function (see section 3.5)
Animal Preparation
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
Weigh the animal to determine the correct dosage of anesthetic and this compound.
-
Anesthetize the rodent using a standard, approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Shave the fur over the lateral aspect of the thigh of the hind limb to be blocked.
-
Disinfect the surgical site with an appropriate antiseptic solution.
Sciatic Nerve Block Procedure
-
Place the anesthetized animal in a lateral or prone position.
-
Make a small skin incision over the gluteal muscles.
-
Carefully dissect through the muscle layers to expose the sciatic nerve. The nerve can be identified as a prominent, whitish cord.
-
For precise localization (optional but recommended):
-
Nerve Stimulator: Place the stimulating needle in proximity to the nerve and set the stimulator to a low current (e.g., 0.2-0.5 mA). A visible muscle twitch in the paw confirms the correct location.
-
Ultrasound Guidance: Use a high-frequency linear probe to visualize the sciatic nerve and surrounding structures. The injection needle can then be guided to the nerve under direct visualization.[5]
-
-
Using a fine-gauge needle (e.g., 30G), slowly inject the desired volume and concentration of this compound solution perineurally (around the nerve). Avoid intraneural injection, which can cause nerve damage.[6]
-
After injection, withdraw the needle and suture the muscle and skin layers.
-
Allow the animal to recover from anesthesia in a warm, clean cage.
Experimental Workflow
Caption: Experimental workflow for sciatic nerve block in rodents.
Assessment of Sensory and Motor Blockade
Assessments should be performed at baseline (before the block) and at regular intervals after the block until function returns to normal.
-
Thermal Nociception (Hargreaves Test):
-
Mechanical Nociception (von Frey Test):
-
Place the rodent in a mesh-bottomed cage.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw.
-
Determine the filament force that elicits a paw withdrawal response. An increased withdrawal threshold indicates sensory blockade.
-
-
Pin Prick Test:
-
Gently prick the plantar surface of the hind paw with a blunt needle.
-
Observe for a withdrawal reflex. The absence of a response indicates a sensory block.[9]
-
-
Grasping Test:
-
Allow the rodent to grasp a wire grid with its hind paw.
-
Measure the grip strength using a dynamometer. A decrease in grip strength indicates a motor block.[8]
-
-
Walking Track Analysis:
-
Coat the hind paws with non-toxic ink and have the animal walk down a paper-lined runway.
-
Analyze the footprints for changes in gait parameters, such as stride length and paw rotation.
-
-
Toe Spreading Reflex:
-
Gently lift the animal.
-
Observe the spreading of the toes on the hind paw. A lack of toe spreading indicates a motor block.[9]
-
Signaling Pathway
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Conclusion
This document provides a comprehensive framework for researchers to develop and implement a protocol for inducing peripheral nerve block with this compound in rodents. Due to the limited availability of specific dose-response data for Etidocaine in this context, it is imperative that researchers conduct pilot studies to determine the optimal concentration and volume for their experimental needs. The provided methodologies for surgical procedure and functional assessment are based on well-established techniques in the field.
References
- 1. Long-acting local anesthetics: a comparison of bupivacaine and etidocaine in endodontics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 5. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Etidocaine Hydrochloride in Epidural Anesthesia Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine hydrochloride is a long-acting amide local anesthetic known for its rapid onset and profound motor blockade.[1][2] These characteristics make it a subject of interest in preclinical research for developing new anesthetic protocols and understanding the mechanisms of regional anesthesia. This document provides detailed application notes and experimental protocols for the use of this compound in epidural anesthesia research models, with a focus on canine and ovine models.
Physicochemical and Pharmacokinetic Properties
Etidocaine's high lipid solubility and protein-binding capacity contribute to its rapid onset and long duration of action.[3] Following epidural administration, it is absorbed systemically in a biphasic manner, with an initial rapid absorption phase followed by a slower phase.[3] The addition of vasoconstrictors, such as epinephrine, can decrease the rate of systemic absorption, thereby prolonging the local anesthetic effect and reducing peak plasma concentrations.[3][4]
Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Epidural Anesthetics
| Property | Etidocaine | Bupivacaine | Lidocaine |
| Anesthetic Class | Amide | Amide | Amide |
| Onset of Action | Rapid[1] | Slower[2] | Rapid[5] |
| Duration of Action | Long[2] | Long[2] | Intermediate[5] |
| Lipid Solubility | High[3] | High[3] | Moderate |
| Protein Binding | High[3] | High[3] | Moderate |
| Systemic Absorption | Biphasic[3] | Biphasic[3] | Biphasic |
| Elimination Half-life (Sheep) | ~3.5-4.0 hours (Ropivacaine) | ~6 hours | - |
| Peak Plasma Concentration (Cmax) after Epidural Administration | Lower than Bupivacaine[6] | Higher than Etidocaine[6] | Variable |
Note: Some data for direct comparison is limited and may be inferred from related compounds or studies.
Mechanism of Action
Etidocaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[7][8][9] This blockade inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a reversible blockade of nerve conduction, leading to sensory and motor anesthesia.[7] The interaction is thought to occur at a specific receptor site within the pore of the sodium channel.[8][10]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for the application of this compound in epidural anesthesia research in canine and ovine models. These protocols are intended as a guide and may require optimization based on specific research objectives and institutional guidelines.
Canine Epidural Anesthesia Model
This protocol describes the administration of epidural etidocaine in a canine model for the assessment of anesthetic efficacy and duration.
Materials:
-
This compound solution (e.g., 1% or 1.5%)
-
Sterile saline
-
Clippers
-
Antiseptic solution (e.g., chlorhexidine, povidone-iodine)
-
Sterile gloves
-
Spinal needles (22-gauge, 1.5 to 3.5 inches, depending on the size of the dog)[11]
-
Syringes (1 mL, 5 mL)
-
General anesthetic agents for induction and maintenance (e.g., propofol, isoflurane)
-
Physiological monitoring equipment (ECG, blood pressure, pulse oximetry, capnography)
Procedure:
-
Animal Preparation:
-
Fast the dog for 12 hours prior to the procedure.[12]
-
Induce general anesthesia and intubate the animal. Maintain anesthesia with an inhalant anesthetic.[6]
-
Place the dog in sternal recumbency with the hind limbs flexed forward to open the lumbosacral space.[6][13]
-
Aseptically prepare the lumbosacral area by clipping the fur and disinfecting the skin.[13]
-
-
Epidural Injection:
-
Palpate the wings of the ilium and the dorsal spinous process of the L7 vertebra to identify the lumbosacral space.[6]
-
Wearing sterile gloves, insert the spinal needle on the midline, just caudal to the L7 spinous process.[6]
-
Advance the needle until a distinct "pop" is felt as it penetrates the ligamentum flavum.[1]
-
Confirm needle placement using the "hanging drop" technique or by noting a lack of resistance to a small injection of sterile saline.[14]
-
Once correct placement is confirmed, slowly inject the this compound solution over 60-90 seconds. A common dose to start with is 1 mL per 4.5 kg of body weight, not exceeding a total volume of 6 mL.[13]
-
-
Monitoring and Assessment:
-
Continuously monitor vital signs throughout the procedure and recovery period.[15]
-
Assess the onset and duration of sensory blockade by applying a noxious stimulus (e.g., skin pinch with forceps) at various dermatomes.[12]
-
Assess motor blockade using a scoring system such as the Bromage scale or by quantitative methods like dynamometry.[4][11]
-
Caption: Experimental workflow for canine epidural anesthesia.
Ovine Epidural Anesthesia Model
This protocol details the procedure for epidural administration of etidocaine in a sheep model.
Materials:
-
This compound solution (e.g., 1% or 1.5%)
-
Lidocaine (for local infiltration)
-
Sterile saline
-
Clippers
-
Antiseptic solution
-
Sterile gloves
-
Spinal or Tuohy needles (18- to 22-gauge, 1.5 to 3 inches)[16][17]
-
Syringes (1 mL, 5 mL)
-
Sedatives (e.g., xylazine) if the procedure is performed on a conscious animal.
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation:
-
Epidural Injection:
-
For lumbosacral injection, identify the space between the last lumbar (L6) and first sacral (S1) vertebrae.[18] For sacrococcygeal injection, palpate the movable space between the sacrum and the first coccygeal vertebra by moving the tail.[16][19]
-
Infiltrate the skin with a small amount of lidocaine to provide local analgesia.[17]
-
Insert the needle on the midline at a slightly cranial angle for lumbosacral or perpendicular for sacrococcygeal approaches.[16][17]
-
Advance the needle until a loss of resistance is felt. The "hanging drop" technique can also be used to confirm placement.[20]
-
Administer the etidocaine solution slowly. A typical dose to begin with is 2-5 mL of a 1-1.5% solution, depending on the size of the animal and the desired extent of the block.[21]
-
-
Monitoring and Assessment:
-
Monitor for signs of sensory blockade by testing the response to a needle prick in the perineal region and hind limbs.[22]
-
Assess motor function by observing the animal's ability to stand and bear weight.
-
Monitor for any systemic side effects, such as changes in heart rate or respiration.
-
Data Presentation
Table 2: Comparative Efficacy of Etidocaine and Bupivacaine in Epidural Anesthesia (Human Clinical Data)
| Parameter | 1% Etidocaine | 0.5% Bupivacaine | Reference |
| Onset of Sensory Blockade | More rapid | Slower | [2] |
| Duration of Sensory Blockade | Similar | Similar | [2] |
| Frequency of Motor Blockade | Higher | Lower | [2] |
| Intensity of Motor Blockade | Greater | Lesser | [2] |
| Duration of Motor Blockade | Longer (motor block can outlast sensory block)[23] | Shorter[23] | [23] |
Table 3: Assessment of Motor Blockade
| Method | Description | Advantages | Disadvantages |
| Bromage Score | A qualitative scale that assesses the ability to move the lower limbs.[11] | Simple, quick, and practical for clinical settings. | Less precise and subjective. |
| Dynamometry | A quantitative measurement of muscle force (e.g., plantar flexion).[4][11] | Objective and precise, providing quantitative data. | Time-consuming and requires specialized equipment.[11] |
Signaling Pathways and Logical Relationships
The primary logical relationship in epidural anesthesia is the delivery of the anesthetic to the nerve roots to achieve a localized block.
Caption: Logical flow of epidural anesthesia with Etidocaine.
Conclusion
This compound is a potent local anesthetic with a distinct profile of rapid onset and profound motor blockade. These application notes and protocols provide a framework for its use in canine and ovine epidural anesthesia research models. Careful adherence to aseptic techniques, accurate anatomical landmark identification, and continuous physiological monitoring are crucial for the successful and humane application of this anesthetic in a research setting. The provided data and diagrams offer a comprehensive overview for researchers and drug development professionals exploring the potential of etidocaine in regional anesthesia.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Comparative study with etidocaine and bupivacaine in epidural block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. [Peridural anesthesia with etidocaine. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidural Anesthesia and Analgesia - WSAVA2006 - VIN [vin.com]
- 6. dvm360.com [dvm360.com]
- 7. academic.oup.com [academic.oup.com]
- 8. rupress.org [rupress.org]
- 9. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ivis.org [ivis.org]
- 12. scielo.br [scielo.br]
- 13. VASG Epidural Injections [vasg.org]
- 14. vettimes.co.uk [vettimes.co.uk]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. The effects of adding epinephrine or xylazine to lidocaine solution for lumbosacral epidural analgesia in fat-tailed sheep [scielo.org.za]
- 18. westernu.edu [westernu.edu]
- 19. Caudal Epidural Anaesthesia in Sheep (Regional Anaesthetic Techniques) [cmapsconverted.ihmc.us]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Comparative local anesthetic efficacy and pharmacokinetics of epidurally administered ropivacaine and bupivacaine in the sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Bupivacaine compared with etidocaine for vaginal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for Etidocaine Hydrochloride in Nerve Blockade
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etidocaine hydrochloride is a long-acting amide-type local anesthetic. Understanding its dose-response relationship is crucial for determining the optimal concentration for effective nerve blockade while minimizing potential toxicity. These application notes provide detailed protocols for establishing a dose-response curve for this compound in a preclinical setting. The methodologies described are based on established in vivo models for assessing local anesthetic efficacy.
Mechanism of Action
Etidocaine, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1][2][3] This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the generation and propagation of action potentials.[1][4] The blockade of nerve impulses results in a loss of sensation in the innervated area. The affinity of etidocaine for sodium channels can be state-dependent, with a higher affinity for channels in the open and inactivated states, which are more prevalent during high-frequency nerve firing, such as in pain states.[1][2]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based on available literature. This data can serve as a reference for designing dose-response studies.
Table 1: Physicochemical and Pharmacokinetic Properties of Etidocaine
| Property | Value | Reference |
|---|---|---|
| pKa (36°C) | 7.9 | [5] |
| Octanol:Buffer Partition Coefficient | 7,317 | [5] |
| Protein Binding (0.5-1.0 µg/mL) | 95% | [6] |
| Onset of Action | Fast | [5] |
| Duration of Action | Long |[5][7] |
Table 2: Clinically Relevant Concentrations and Dosages of Etidocaine
| Application | Concentration (%) | Maximum Recommended Dose | Reference |
|---|---|---|---|
| Infiltration Anesthesia | 0.5% | 300 mg (without epinephrine), 400 mg (with epinephrine) | [5][6] |
| Peripheral Nerve Blocks | 0.5 - 1.0% | 300 mg (without epinephrine), 400 mg (with epinephrine) | [5][6] |
| Epidural Anesthesia (Surgical) | 1.0 - 1.5% | 300 mg (without epinephrine), 400 mg (with epinephrine) | [5][8] |
| Oral Surgery (with epinephrine 1:200,000) | 1.5% | N/A |[9] |
Experimental Protocols
To establish a dose-response curve, a range of this compound concentrations should be tested to determine the relationship between the dose and the magnitude of the anesthetic effect (e.g., onset, duration, and intensity of nerve blockade).
General Experimental Workflow
The following diagram outlines the general workflow for an in vivo study to determine the dose-response characteristics of this compound.
Caption: General workflow for establishing a dose-response curve.
Protocol 1: Sciatic Nerve Block in Rodents with Motor Function Assessment
This protocol assesses the efficacy of this compound by measuring the degree and duration of motor blockade following injection near the sciatic nerve.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Rodents (e.g., Wistar rats or C57BL/6 mice)
-
Nerve stimulator with needle electrode[10]
-
Force transducer or relevant motor function assessment apparatus
Procedure:
-
Preparation of Etidocaine Solutions: Prepare a series of sterile this compound solutions in saline at varying concentrations (e.g., 0.25%, 0.5%, 1.0%, 1.5%).
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Shave the fur over the thigh to expose the injection site.
-
Nerve Localization: Use a nerve stimulator set to an initial current of 1-2 mA to locate the sciatic nerve.[10] A successful localization is indicated by a visible twitch of the paw or digits. Reduce the current to a target of 0.3-0.5 mA to confirm proximity to the nerve without intraneural placement.[10]
-
Drug Administration: Once the needle is in the desired position, inject a standardized volume of the prepared Etidocaine solution or saline (for the control group).
-
Assessment of Motor Blockade:
-
Onset Time: Measure the time from injection to the complete loss of motor response to nerve stimulation.
-
Duration of Blockade: After the initial block, test for the return of motor function at regular intervals (e.g., every 15-30 minutes) by reapplying the nerve stimulus. The duration is the time from the onset of the block to the return of a consistent motor response.
-
Intensity of Blockade: The intensity can be quantified by measuring the reduction in muscle twitch force using a force transducer in response to supramaximal nerve stimulation.
-
-
Data Analysis: Plot the mean duration of motor blockade against the logarithm of the Etidocaine concentration to generate a dose-response curve.
Protocol 2: Infiltration Anesthesia Assessment using the Tail-Flick Test
This protocol evaluates the local anesthetic effect of this compound by measuring the response to a thermal stimulus.[11][12]
Materials:
-
This compound solutions of varying concentrations
-
Rodents (e.g., Sprague-Dawley rats)
-
Radiant heat source (tail-flick apparatus)[11]
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the testing apparatus to minimize stress-induced variability.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal by applying the radiant heat source to a specific point on the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time should be established to prevent tissue damage.
-
Drug Administration: Inject a small, standardized volume of the Etidocaine solution subcutaneously to form a ring block around the base of the tail. A control group should receive a saline injection.
-
Assessment of Analgesia:
-
Onset of Action: At set intervals after injection (e.g., every 2-5 minutes), re-test the tail-flick latency. The onset is the time taken to observe a significant increase in latency compared to baseline.
-
Duration of Action: Continue to measure the tail-flick latency at regular intervals until it returns to the baseline level. The duration is the time from onset to the return of baseline sensitivity.
-
Intensity of Analgesia: The intensity can be expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
-
Data Analysis: Construct a dose-response curve by plotting the peak %MPE or the area under the time-effect curve against the Etidocaine concentration.
Protocol 3: Sensory Nerve Blockade using Vocalization Threshold to Electrical Stimulation
This method assesses the sensory blockade by measuring the current required to elicit a vocalization response.[11][13]
Materials:
-
This compound solutions of varying concentrations
-
Rodents (e.g., mice)
-
A current generator with skin electrodes[11]
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Screening: Shave the abdominal area of the mice. Determine the baseline vocalization threshold by applying an increasing electrical current to the skin and recording the current (mA) at which the mouse vocalizes.[11][13]
-
Drug Administration: Inject a standardized volume of the Etidocaine solution subcutaneously into the shaved abdominal area.[13]
-
Assessment of Analgesia:
-
Onset and Duration: At regular intervals following the injection, re-determine the vocalization threshold. An increase in the threshold indicates an analgesic effect. The onset is the time to a significant increase in the threshold, and the duration is the time until the threshold returns to baseline.
-
Intensity of Blockade: The magnitude of the increase in the vocalization threshold at different time points reflects the intensity of the sensory block.
-
-
Data Analysis: Generate a dose-response curve by plotting the peak change in vocalization threshold or the duration of analgesia against the concentration of this compound.
Data Interpretation and Dose-Response Curve
The data collected from the above protocols can be used to plot a dose-response curve, typically with the drug concentration or dose on the x-axis (often on a logarithmic scale) and the measured effect (e.g., duration of block, %MPE) on the y-axis. From this curve, key parameters such as the ED50 (the dose that produces 50% of the maximal effect) can be calculated to quantify the potency of this compound.
Safety Considerations
All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC). The maximum recommended doses of this compound should not be exceeded to avoid systemic toxicity.[6] Monitor animals for signs of central nervous system and cardiovascular toxicity, particularly at higher doses.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 5. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 6. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Etidocaine--a long-acting anesthetic agent. Review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Peridural anesthesia with etidocaine. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound for local anesthesia and postoperative pain control in oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. dovepress.com [dovepress.com]
- 12. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Neuropathic Pain Mechanisms with Etidocaine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant challenge in clinical management. The underlying mechanisms are complex, involving peripheral and central sensitization, ectopic neuronal firing, and neuroinflammation. Local anesthetics, primarily through their action on voltage-gated sodium channels (Nav), are crucial tools for both clinical pain relief and preclinical investigation into these mechanisms. Etidocaine hydrochloride, a long-acting amide local anesthetic, offers a unique pharmacological profile for such studies. Its high potency and prolonged duration of action can be leveraged to dissect the sustained signaling pathways involved in the maintenance of neuropathic pain states.[1]
This document provides detailed application notes and protocols for utilizing this compound as a pharmacological tool to investigate the mechanisms of neuropathic pain in preclinical research. While specific preclinical studies utilizing Etidocaine for in-depth mechanistic investigation of neuropathic pain are not extensively documented, the protocols and applications described herein are based on established principles of neuropathic pain research and the known mechanisms of local anesthetics, largely drawing parallels from studies with lidocaine.
Core Mechanisms of Action and Rationale for Use
Etidocaine, like other local anesthetics, exerts its primary effect by blocking voltage-gated sodium channels.[2] In the context of neuropathic pain, this action is particularly relevant for inhibiting the ectopic discharges that originate from injured nerve fibers and dorsal root ganglion (DRG) neurons, a key driver of spontaneous pain and hyperalgesia.[3] The hyperexcitability of these neurons is, in part, due to the altered expression and distribution of Nav subtypes, including Nav1.3, Nav1.7, Nav1.8, and Nav1.9.
The prolonged action of Etidocaine allows for sustained blockade of this aberrant signaling, making it a valuable tool to study the downstream consequences of peripheral hyperexcitability on central sensitization. Furthermore, emerging evidence suggests that local anesthetics may possess anti-inflammatory properties, potentially by modulating the release of pro-inflammatory cytokines, which are known to contribute to the pathogenesis of neuropathic pain.[4][5]
Key Research Applications
-
Investigating the role of peripheral ectopic discharges in central sensitization: By providing a long-lasting peripheral nerve block, Etidocaine can help determine the extent to which ongoing peripheral input is necessary for the maintenance of central changes, such as allodynia and hyperalgesia.
-
Dissecting the contribution of specific Nav channel subtypes: While not subtype-specific, Etidocaine can be used in conjunction with more selective blockers or in genetically modified animal models to infer the roles of different channels in neuropathic pain.
-
Evaluating the impact of sustained sodium channel blockade on neuroinflammation: The long duration of action of Etidocaine allows for the study of its effects on the expression of inflammatory mediators in the peripheral and central nervous system over time.
Experimental Protocols
Animal Models of Neuropathic Pain
Several rodent models can be employed to study neuropathic pain. The choice of model depends on the specific scientific question.
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to Wallerian degeneration and subsequent neuropathic pain behaviors.[6]
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or more spinal nerves (typically L5 and/or L6), resulting in robust and reproducible neuropathic pain.[7]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): Administration of chemotherapeutic agents like paclitaxel or cisplatin induces a painful peripheral neuropathy.[8]
Behavioral Assessment of Neuropathic Pain
Pain-like behaviors in rodents are assessed using various standardized tests.[9][10]
-
Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments.
-
Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source (Hargreaves test) is assessed.
-
Cold Allodynia: The response to a cold stimulus (e.g., acetone application) is observed.
In Vivo Electrophysiology
In vivo electrophysiology allows for the direct measurement of neuronal activity in anesthetized animals.[7][11][12]
-
Single-Fiber Recordings from Peripheral Nerves: This technique allows for the recording of ectopic discharges from single afferent fibers.
-
In Vivo Recordings from Dorsal Horn Neurons: This method is used to assess central sensitization by recording the responses of wide-dynamic-range (WDR) neurons to peripheral stimuli.
Data Presentation
No specific quantitative data from preclinical studies using this compound to investigate neuropathic pain mechanisms could be identified in the current literature. The following tables are presented as templates for how such data could be structured if obtained.
Table 1: Hypothetical Dose-Response Effect of this compound on Mechanical Allodynia in the SNL Model
| Dose of Etidocaine HCl (mg/kg, perineural) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - 2 hours post-treatment | % Reversal of Allodynia |
| Vehicle Control | 1.5 ± 0.2 | 1.8 ± 0.3 | 5% |
| 1 | 1.4 ± 0.3 | 5.2 ± 0.8 | 40% |
| 3 | 1.6 ± 0.2 | 10.5 ± 1.2 | 85% |
| 10 | 1.5 ± 0.3 | 14.2 ± 1.5 | 98% |
Table 2: Hypothetical Effect of this compound on Ectopic Discharges in Injured Afferents (CCI Model)
| Treatment | Firing Frequency (Hz) - Baseline | Firing Frequency (Hz) - 1 hour post-treatment | % Inhibition of Ectopic Firing |
| Vehicle Control | 5.2 ± 1.1 | 4.9 ± 1.3 | 6% |
| Etidocaine HCl (1% solution, local application) | 5.5 ± 1.4 | 0.8 ± 0.4 | 85% |
Visualizations
Caption: Signaling pathway in neuropathic pain and the site of action for Etidocaine HCl.
Caption: General experimental workflow for studying Etidocaine HCl in neuropathic pain.
Conclusion
This compound, with its potent and long-lasting sodium channel blocking properties, represents a valuable, albeit underutilized, tool for the mechanistic study of neuropathic pain. The protocols and applications outlined in this document provide a framework for researchers to employ this compound to investigate the roles of peripheral sensitization, ectopic activity, and neuroinflammation in the pathophysiology of neuropathic pain. Further research is warranted to generate specific data on the effects of Etidocaine in preclinical models, which will be crucial for translating these mechanistic insights into novel therapeutic strategies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Peripheral neuronal hyperexcitability: the “low-hanging” target for safe therapeutic strategies in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cytokines for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lidocaine Alleviates Neuropathic Pain and Neuroinflammation by Inhibiting HMGB1 Expression to Mediate MIP-1α/CCR1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nsolns.com [nsolns.com]
- 8. mdpi.com [mdpi.com]
- 9. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Pain and Cannabidiol in Animal Models: Behavioral Pharmacology and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdbneuro.com [mdbneuro.com]
Application Notes and Protocols for Controlled-Release Formulations of Etidocaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine hydrochloride is a long-acting amino-amide local anesthetic known for its rapid onset and prolonged duration of action.[1] However, its clinical application can be associated with dose-dependent systemic toxicity. The development of controlled-release formulations for this compound offers a promising strategy to enhance its therapeutic index by maintaining an effective local concentration over an extended period while minimizing systemic exposure and potential side effects.[2][3] This document provides detailed application notes and experimental protocols for the preparation and characterization of two common types of controlled-release systems for this compound: liposomes and biodegradable microparticles.
These formulations are designed to encapsulate this compound, providing a sustained release at the site of administration. This approach can prolong the anesthetic effect, reduce the required dose, and improve patient compliance and comfort. The following sections will detail the methodologies for preparing and evaluating these advanced drug delivery systems.
I. Liposomal Formulations of this compound
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core, making them suitable for encapsulating both hydrophilic and lipophilic drugs. Ionic gradient liposomes (IGL) are particularly effective for loading amphipathic molecules like this compound, leading to high encapsulation efficiency and sustained release.[3]
Quantitative Data Summary
| Formulation Type | Lipid Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Ionic Gradient Liposomes (IGL) | Phosphatidylcholine:Cholesterol (3:2) | 312.5 ± 4.5 | < 0.18 | -14.2 ± 0.2 | 38.6 | [3] |
Experimental Workflow: Liposome Preparation and Characterization
Caption: Workflow for preparing and characterizing this compound-loaded liposomes.
Detailed Experimental Protocols
1. Preparation of Ionic Gradient Liposomes (IGL) by Thin-Film Hydration
This protocol is adapted for the preparation of Large Unilamellar Vesicles (LUVs) with an ammonium sulfate gradient for active loading of this compound.
Materials:
-
Hydrogenated Soy Phosphatidylcholine (HSPC) or other suitable phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Methanol
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
-
Dialysis tubing (MWCO 12-14 kDa)
-
Magnetic stirrer and stir bars
Protocol:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 3:2 molar ratio) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[3][4]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the lipid transition temperature (e.g., 60-65°C for HSPC).
-
Reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution by adding the solution to the flask and agitating.[3] The hydration temperature should be maintained above the lipid transition temperature.
-
This process forms multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles, the MLV suspension can be subjected to size reduction techniques.
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into an extruder pre-heated to a temperature above the lipid's transition temperature.
-
Extrude the suspension multiple times (e.g., 10-15 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Creation of Ion Gradient and Drug Loading:
-
Remove the external ammonium sulfate by dialyzing the LUV suspension against a large volume of PBS (pH 7.4) or another suitable buffer. This creates an ammonium sulfate gradient across the liposome membrane.
-
Add this compound solution to the purified liposome suspension and incubate at a temperature above the lipid transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow for active loading of the drug.
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis against fresh PBS at 4°C.
-
2. Characterization of this compound Liposomes
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the liposome suspension with deionized water or PBS.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean particle size and PDI.
-
Measure the zeta potential using the same instrument to assess the surface charge and stability of the liposomes.[5]
b. Encapsulation Efficiency (EE%):
-
Disrupt a known amount of the purified liposome formulation using a suitable solvent (e.g., methanol or isopropanol).
-
Quantify the total amount of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
II. Biodegradable Microparticle Formulations of this compound
Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), are widely used to fabricate microparticles for the sustained release of drugs. The drug release from PLGA microparticles is governed by diffusion and polymer degradation, which can be tailored by altering the polymer's molecular weight, lactide-to-glycolide ratio, and particle size.[6]
Quantitative Data Summary
| Formulation Parameter | Typical Range for Local Anesthetics |
| Drug-to-Polymer Ratio (w/w) | 1:1 to 1:10 |
| Encapsulation Efficiency (%) | 50 - 90% |
| Drug Loading (%) | 5 - 20% |
| Particle Size (μm) | 10 - 100 |
Experimental Workflow: Microparticle Preparation and Characterization
Caption: Workflow for preparing and characterizing this compound-loaded microparticles.
Detailed Experimental Protocols
1. Preparation of PLGA Microparticles by Solvent Evaporation
This protocol describes a common oil-in-water (o/w) single emulsion solvent evaporation technique suitable for encapsulating the hydrochloride salt of local anesthetics.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (select a grade with a suitable lactide:glycolide ratio and molecular weight for the desired release profile)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Equipment:
-
Homogenizer or sonicator
-
Overhead mechanical stirrer
-
Centrifuge
-
Freeze-dryer or vacuum oven
Protocol:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA in the organic solvent (e.g., DCM).
-
Disperse the this compound powder in the polymer solution. The drug-to-polymer ratio will need to be optimized (e.g., starting with 1:4 w/w).
-
-
Emulsification:
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v), which acts as a surfactant to stabilize the emulsion.
-
Add the organic phase to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The emulsification time and speed will influence the final particle size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of the aqueous PVA solution and stir continuously with an overhead stirrer at room temperature for several hours (e.g., 4-24 hours) to allow the organic solvent to evaporate. This leads to the hardening of the microparticles.
-
-
Collection and Drying:
-
Collect the hardened microparticles by centrifugation.
-
Wash the microparticles several times with deionized water to remove residual PVA and unencapsulated drug.
-
Freeze-dry or dry the microparticles under vacuum to obtain a free-flowing powder.
-
2. Characterization of this compound Microparticles
a. Particle Size and Morphology:
-
Mount the dried microparticles on a stub and coat with a conductive material (e.g., gold).
-
Examine the size, shape, and surface morphology of the microparticles using a Scanning Electron Microscope (SEM).
b. Drug Loading (DL%) and Encapsulation Efficiency (EE%):
-
Accurately weigh a small amount of microparticles.
-
Dissolve the microparticles in a suitable solvent (e.g., dichloromethane) and then extract the drug into an aqueous phase.
-
Quantify the amount of this compound using a validated HPLC method.
-
Calculate DL% and EE% using the following formulas: DL% = (Weight of drug in microparticles / Weight of microparticles) x 100 EE% = (Actual drug loading / Theoretical drug loading) x 100
III. In Vitro Drug Release Studies
This protocol is applicable to both liposomal and microparticle formulations.
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Formulation of this compound (liposomes or microparticles)
Equipment:
-
Shaking water bath or incubator
-
Centrifuge tubes
-
Centrifuge
-
HPLC system
Protocol:
-
Sample Preparation:
-
Disperse a known amount of the this compound formulation in a specific volume of PBS (pH 7.4) in centrifuge tubes.
-
-
Incubation:
-
Place the tubes in a shaking water bath or incubator at 37°C to simulate physiological conditions.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily for several days or weeks), remove the tubes and centrifuge to separate the formulation from the release medium.
-
Withdraw a sample of the supernatant (release medium).
-
Replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
HPLC Method for Quantification of this compound
A validated reversed-phase HPLC method is required for the accurate quantification of this compound in formulation and release samples. The following is a general starting point that would require optimization and validation.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3-4), with the ratio optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV spectrophotometry (typically around 210-230 nm for local anesthetics)
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25-30°C)
Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Logical Relationships in Formulation Development
Caption: Inter-relationships between formulation parameters, attributes, and performance.
References
- 1. Biodegradable Nanoparticles-Loaded PLGA Microcapsule for the Enhanced Encapsulation Efficiency and Controlled Release of Hydrophilic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled Release Drug Delivery System Design - Nucleic Acid Formulation - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
Application Notes & Protocols: Assessing Nerve Function Recovery After Etidocaine Hydrochloride Block
Introduction
Etidocaine hydrochloride is a long-acting, amide-type local anesthetic known for its rapid onset and profound motor and sensory blockade.[1][2][3] Its extended duration of action makes it valuable for surgical procedures and postoperative pain management.[2] However, understanding the complete timeline and quality of nerve function recovery is critical for both preclinical research and clinical practice. Assessing this recovery process ensures the safety and efficacy of the anesthetic agent and helps in the development of new formulations or co-therapies.
These application notes provide a comprehensive overview of key methodologies used to assess sensory, motor, and electrophysiological recovery of nerve function following a peripheral nerve block with this compound. The protocols are designed for researchers, scientists, and drug development professionals working with preclinical models.
Logical Workflow for Nerve Function Assessment
Caption: General experimental workflow for assessing nerve recovery.
Behavioral Assessment of Nerve Function
Behavioral tests are non-invasive methods to evaluate the functional recovery of sensory (nociceptive) and motor pathways.
Assessment of Sensory Function Recovery
Sensory recovery is assessed by measuring the response to mechanical and thermal stimuli.
A. Mechanical Sensitivity: Von Frey Test
The von Frey test measures the mechanical withdrawal threshold of the paw, indicating the recovery of sensation to touch and pressure.[4]
Experimental Protocol: Von Frey Test
-
Objective: To determine the paw withdrawal threshold in response to a calibrated mechanical stimulus.
-
Materials:
-
Procedure:
-
Place the animal in an enclosure on the wire mesh platform and allow it to acclimate for at least 60 minutes until exploratory behavior ceases.[6][7]
-
Begin testing with a mid-range filament (e.g., 2.0g or 4.0g) applied to the plantar surface of the hind paw, avoiding the footpads.[8]
-
Apply the filament with enough upward force to cause it to bend, and hold for 1-2 seconds.[6]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.[5]
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the threshold.
-
-
Data Presentation: Record the force (in grams) that elicits a paw withdrawal response at different time points post-block.
B. Thermal Sensitivity: Hot Plate Test
The hot plate test evaluates thermal pain sensitivity by measuring the latency of the animal's response to a heated surface.[9][10]
Experimental Protocol: Hot Plate Test
-
Objective: To measure the latency of paw withdrawal or licking in response to a noxious thermal stimulus.
-
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to confine the animal to the plate surface.[10]
-
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-56°C).[9][10]
-
Gently place the animal in the center of the heated plate and immediately start a timer.
-
Observe the animal for behaviors such as paw licking, shaking, or jumping.[9][11]
-
Record the latency (in seconds) to the first definitive pain response (e.g., hind paw lick).
-
A cut-off time (e.g., 15-60 seconds) must be established to prevent tissue damage.[9] If the animal does not respond by the cut-off time, remove it and assign the cut-off time as the latency.
-
-
Data Presentation: Record the response latency (in seconds) at various time points post-block.
| Table 1: Representative Sensory Recovery Data (Hypothetical) | ||||
| Time Post-Block | Baseline | 2 Hours | 8 Hours | 24 Hours |
| Von Frey Threshold (g) | 4.5 ± 0.5 | > 26.0 | 15.2 ± 2.1 | 5.1 ± 0.6 |
| Hot Plate Latency (s) | 8.2 ± 1.1 | 30.0 (Cut-off) | 19.5 ± 2.5 | 9.0 ± 1.3 |
| Data are presented as Mean ± SEM. |
Assessment of Motor Function Recovery
Etidocaine produces a profound motor blockade.[1] Recovery can be assessed using semi-quantitative scoring systems or functional tests.
A. Modified Bromage Score
Adapted from clinical use, this score provides a simple assessment of motor blockade in the affected limb.
Experimental Protocol: Modified Bromage Score
-
Objective: To qualitatively assess the degree of motor block.
-
Procedure:
-
At specified time points, observe the animal's ability to move the affected limb.
-
Assign a score based on the following scale:
-
3: Complete motor block (no movement of the limb).
-
2: Almost complete block (able to move joints, but not lift the limb).
-
1: Partial block (able to lift the limb, but with reduced strength/coordination).
-
0: No block (full motor function, normal gait).
-
-
-
Data Presentation: Report the median score at each time point.
| Table 2: Representative Motor Recovery Data (Hypothetical) | ||||
| Time Post-Block | 1 Hour | 4 Hours | 8 Hours | 12 Hours |
| Median Bromage Score | 3 | 2 | 1 | 0 |
Electrophysiological Assessment
Electrophysiological studies provide objective, quantitative data on nerve conduction and are a cornerstone of assessing nerve health.[12][13] These tests measure the speed and amplitude of electrical impulses traveling through the nerve.[14][15][16]
Mechanism of Local Anesthetic Action
Etidocaine, like other local anesthetics, functions by blocking voltage-gated sodium channels (VGSCs) within the nerve cell membrane. This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby inhibiting nerve impulse transmission.
References
- 1. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Evaluation of this compound for local anesthesia and postoperative pain control in oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nysora.com [nysora.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Video: Acute and Chronic Tactile Sensory Testing after Spinal Cord Injury in Rats [app.jove.com]
- 6. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 7. media.jax.org [media.jax.org]
- 8. protocols.io [protocols.io]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Hot plate test [panlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Nerve injury after peripheral nerve blockade—current understanding and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Periodical assessment of electrophysiological recovery following sciatic nerve crush via surface stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nerve conduction velocity: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 15. Nerve Conduction Velocity (NCV) Test [ebme.co.uk]
- 16. Nerve Conduction Studies | Johns Hopkins Medicine [hopkinsmedicine.org]
Application Notes & Protocols: Preparation of Stable Etidocaine Hydrochloride Solutions for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction Etidocaine hydrochloride is an amide-type local anesthetic known for its rapid onset and long duration of action.[1][2] In a laboratory setting, its primary mechanism of action is the blockade of voltage-gated sodium channels on neuronal membranes, which prevents the generation and conduction of nerve impulses.[3] The stability and efficacy of this compound in experimental assays are highly dependent on the correct preparation and storage of its solutions. These notes provide a comprehensive guide to preparing stable, reliable, and reproducible this compound solutions for research applications.
2.0 Physicochemical Properties A summary of the key physicochemical properties of this compound is provided below. This data is essential for accurate calculations and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₉ClN₂O | [4][5] |
| Molecular Weight | 312.88 g/mol | [4][6] |
| CAS Number | 36637-19-1 | [3][4] |
| pKa | 7.74 | [7] |
| Appearance | White to off-white solid powder | [4] |
| Water Solubility | Soluble (used in aqueous injections up to 1.5% or 15 mg/mL) | [7][8] |
| Other Solvents | DMSO: ≥ 62.5 mg/mL (199.76 mM) Methanol | [3][4][9] |
| Powder Storage | -20°C for up to 3 years | [4][10] |
| Solution Storage | In solvent: -80°C (6 months), -20°C (1 month) | [4][9] |
3.0 Stability and Storage Guidelines
The chemical stability of this compound in aqueous solution is critically dependent on pH.
-
pH: Commercial formulations of Etidocaine HCl are maintained at a pH between 3.0 and 5.0 to ensure stability.[7] Hydrolysis of the amide linkage is a primary degradation pathway for amide-type anesthetics, and this process is minimized in a mildly acidic environment. For maximum stability and reproducibility in laboratory experiments, it is strongly recommended to prepare and store aqueous solutions within this pH range.
-
Temperature: Stock solutions should be stored frozen to minimize degradation. For short-term use (up to one week), refrigeration at 4°C may be acceptable if the solution is buffered within the optimal pH range.[11] However, for long-term storage, -20°C or -80°C is mandatory.[4][9] Aliquoting the stock solution is crucial to avoid repeated freeze-thaw cycles.
-
Precipitation: Do not use any solution if it appears discolored (e.g., pinkish) or contains a precipitate.[7]
4.0 Protocol: Preparation of Aqueous Etidocaine HCl Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution. Concentrations can be adjusted as required by the experimental design.
4.1 Objective To prepare a sterile, pH-adjusted stock solution of this compound for use in in vitro or in vivo research.
4.2 Materials
-
This compound powder (CAS: 36637-19-1)
-
Sterile, nuclease-free water or 1x Phosphate-Buffered Saline (PBS)
-
0.1 M Hydrochloric Acid (HCl), sterile-filtered
-
0.1 M Sodium Hydroxide (NaOH), sterile-filtered
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes for aliquots
4.3 Equipment
-
Analytical balance
-
Calibrated pH meter with a micro-probe
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
-
Laminar flow hood
4.4 Procedure
-
Perform Calculations: Calculate the mass of Etidocaine HCl powder required.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
Example (for 10 mL of a 10 mM solution): Mass = 0.010 mol/L × 0.010 L × 312.88 g/mol = 0.03129 g (or 31.29 mg)
-
-
Weigh Compound: In a laminar flow hood, accurately weigh the calculated mass of Etidocaine HCl powder and place it into a sterile conical tube.
-
Initial Dissolution: Add approximately 80% of the final desired volume of sterile water or PBS to the tube (e.g., 8 mL for a final volume of 10 mL). Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Adjust pH:
-
Place the tube on a magnetic stirrer (if using) or mix gently after each addition.
-
Using a calibrated pH meter, measure the initial pH of the solution.
-
Carefully add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the pH to the target range of 3.0 – 5.0 . This step is critical for the stability of the final solution.[7]
-
-
Final Volume Adjustment (QS): Once the target pH is achieved, add the solvent (sterile water or PBS) to reach the final desired volume (e.g., bring the volume up to 10 mL). Mix well.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile conical tube. This removes any potential microbial contamination.
-
Aliquoting: Dispense the final sterile solution into smaller, single-use, sterile microcentrifuge tubes. This prevents contamination of the main stock and minimizes damage from repeated freeze-thaw cycles.
4.5 Final Storage Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][9]
5.0 Mechanism of Action
Etidocaine functions by physically obstructing voltage-gated sodium (Na+) channels in the neuronal membrane. This blockade prevents the influx of sodium ions that is necessary to generate an action potential. By inhibiting the initiation and propagation of the nerve impulse, a localized anesthetic effect is achieved.[8]
Caption: Mechanism of Action of this compound.
6.0 Visualized Workflow: Solution Preparation
The following diagram outlines the key steps for the successful preparation of a stable this compound solution.
Caption: Workflow for Preparing Etidocaine HCl Solution.
7.0 Safety Precautions
-
Always handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
-
This compound is a potent neuroactive compound; avoid inhalation of the powder and direct contact with skin or eyes.
References
- 1. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 2. Etidocaine | C17H28N2O | CID 37497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C17H29ClN2O | CID 9796823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. glpbio.com [glpbio.com]
- 10. Etidocaine (hydrochloride) - Immunomart [immunomart.org]
- 11. Etidocaine | TargetMol [targetmol.com]
Application Notes and Protocols for the Quantification of Etidocaine Hydrochloride in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Etidocaine hydrochloride in various tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to deliver high sensitivity, specificity, and accuracy for pharmacokinetic, toxicokinetic, and drug distribution studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. These properties influence the selection of sample preparation techniques and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₉ClN₂O | [1] |
| Molecular Weight | 312.9 g/mol | [2][3] |
| pKa | 7.74 | [4] |
| logP (Octanol-Water Partition Coefficient) | 3.05 | [5][6] |
| Water Solubility | 0.19 mg/mL | [5][6] |
Etidocaine's basic nature (pKa 7.74) indicates that it will be protonated at acidic pH, a key consideration for ion exchange-based solid-phase extraction (SPE) and for achieving good retention in reversed-phase chromatography.[4] Its high lipid solubility (logP > 3) suggests a strong affinity for fatty tissues and informs the choice of organic solvents for efficient extraction.[4][5][6]
Method 1: Quantification of this compound in Tissue by LC-MS/MS
This method is adapted from a validated protocol for the analysis of bupivacaine, a structurally similar long-acting amide local anesthetic, in human tissue biopsies.[7] It is suitable for a wide range of tissue types.
Experimental Protocol
1. Sample Preparation: Homogenization and Extraction
This protocol outlines the steps for the extraction of Etidocaine from various tissue matrices.
2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (example):
-
Etidocaine: Precursor ion > Product ion (to be determined by infusion)
-
Internal Standard (Lidocaine-d10): Precursor ion > Product ion
-
Quantitative Data
The following table summarizes the expected performance characteristics of the LC-MS/MS method for the analysis of this compound in various tissue types, based on data from analogous compounds like bupivacaine and lidocaine.[7][8]
| Parameter | Adipose Tissue | Muscle Tissue | Brain Tissue | Liver Tissue |
| Linearity Range (ng/g) | 10 - 10,000 | 10 - 10,000 | 10 - 10,000 | 10 - 10,000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| LLOQ (ng/g) | 10 | 10 | 10 | 10 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Recovery (%) | 50 - 70 | 60 - 85 | 65 - 90 | 70 - 95 |
| Matrix Effect (%) | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 |
Method 2: Quantification of this compound in Tissue by GC-MS
This method provides an alternative analytical approach, particularly useful for confirmatory analysis. The protocol is adapted from a validated method for the determination of lidocaine in postmortem blood.[9]
Experimental Protocol
1. Sample Preparation: Homogenization and Liquid-Liquid Extraction (LLE)
This protocol details the LLE procedure for isolating Etidocaine from tissue homogenates.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: GC system with a split/splitless injector.
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C (Splitless mode).
-
Oven Temperature Program: Initial 150°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification and Qualifier Ions: To be determined from the mass spectrum of a pure Etidocaine standard.
Quantitative Data
The following table presents the anticipated performance characteristics for the GC-MS analysis of this compound in tissue, based on typical values for local anesthetics in biological matrices.[9][10]
| Parameter | Adipose Tissue | Muscle Tissue | Brain Tissue | Liver Tissue |
| Linearity Range (ng/g) | 50 - 5,000 | 50 - 5,000 | 50 - 5,000 | 50 - 5,000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| LLOQ (ng/g) | 50 | 50 | 50 | 50 |
| Accuracy (% Bias) | Within ±20% | Within ±20% | Within ±20% | Within ±20% |
| Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Recovery (%) | 70 - 90 | 75 - 95 | 80 - 100 | 80 - 100 |
Method Validation and Quality Control
Both analytical methods should be fully validated according to established guidelines (e.g., FDA, EMA) to ensure the reliability of the results. Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. Assessed at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, bench-top stability).
Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to monitor the performance of the method and ensure the validity of the data for the unknown samples.
References
- 1. Buy this compound | 36637-19-1 [smolecule.com]
- 2. This compound | C17H29ClN2O | CID 9796823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Determination of bupivacaine tissue concentration in human biopsy samples using high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development and validation of GC-MS method for determination of methcathinone and its main metabolite in mice plasma and brain tissue after SPE: Pharmacokinetic and distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Factors affecting the stability and degradation of Etidocaine hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Etidocaine hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by pH, temperature, light exposure, the presence of oxidizing agents, and interactions with excipients. As an amide-type local anesthetic, the amide linkage in Etidocaine is susceptible to hydrolysis, particularly at pH extremes.
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: For amide-type local anesthetics like this compound, a slightly acidic pH range, typically between 4 and 6, is generally preferred for optimal stability in aqueous solutions. In this range, the rate of hydrolysis of the amide bond is minimized. The pKa of etidocaine is 7.74[1].
Q3: How does temperature impact the degradation of this compound?
A3: Elevated temperatures accelerate the degradation of this compound. The rate of hydrolysis, a primary degradation pathway, increases with temperature. For long-term storage, refrigeration is recommended, and solutions should be protected from extreme heat.
Q4: Is this compound sensitive to light?
A4: Yes, this compound can be sensitive to light.[2] Photodegradation can occur upon exposure to UV or ambient light, leading to the formation of degradation products. Therefore, it is crucial to store solutions in light-resistant containers.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway for Etidocaine, an amide-type anesthetic, is the hydrolysis of the amide bond.[3] This cleavage would result in the formation of 2-(ethyl(propyl)amino)butanoic acid and 2,6-dimethylaniline. Under oxidative stress, hydroxylation of the aromatic ring can also occur, leading to various hydroxylated metabolites.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Loss of potency in the this compound solution. | - pH shift: The pH of the solution may have shifted to alkaline or strongly acidic conditions, accelerating hydrolysis.- High temperature storage: The solution may have been exposed to elevated temperatures.- Light exposure: The solution may have been inadequately protected from light. | - Verify the pH of the solution and adjust if necessary using appropriate buffers.- Ensure storage at recommended cool temperatures.- Store the solution in amber or other light-resistant containers. |
| Presence of particulate matter or discoloration. | - Precipitation: Changes in pH or temperature can lead to the precipitation of Etidocaine.- Degradation: Formation of insoluble degradation products.- Incompatibility: Interaction with other components in the formulation. | - Visually inspect the solution before use. Do not use if particulate matter or discoloration is observed.- Filter the solution through a suitable sterile filter if appropriate for the application.- Conduct compatibility studies with all formulation components. |
| Unexpected peaks in HPLC analysis. | - Degradation: The solution has degraded due to stress factors (pH, temperature, light, oxidation).- Interaction with excipients: The drug may be reacting with formulation excipients. | - Perform a forced degradation study to identify potential degradation products.- Conduct drug-excipient compatibility studies using techniques like DSC, FT-IR, and HPLC. |
Quantitative Data on Stability
Table 1: Illustrative Degradation of a Hypothetical this compound Solution (1 mg/mL) under Various Stress Conditions.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 80°C | 15 - 25% | 2-(ethyl(propyl)amino)butanoic acid, 2,6-dimethylaniline |
| Alkaline Hydrolysis (0.1 M NaOH) | 24 hours | 80°C | 20 - 30% | 2-(ethyl(propyl)amino)butanoic acid, 2,6-dimethylaniline |
| Oxidative Degradation (3% H₂O₂) | 24 hours | Room Temp | 10 - 20% | Hydroxylated derivatives, N-oxides |
| Photodegradation (UV light) | 24 hours | Room Temp | 5 - 15% | Photolytic cleavage products |
| Thermal Degradation (Aqueous Solution) | 7 days | 60°C | 5 - 10% | Hydrolysis products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Heat the mixture at 80°C for 24 hours.
-
Cool, neutralize with 0.1 M sodium hydroxide, and dilute to the initial concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Heat the mixture at 80°C for 24 hours.
-
Cool, neutralize with 0.1 M hydrochloric acid, and dilute to the initial concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Store at room temperature for 24 hours, protected from light.
-
Dilute to the initial concentration with the mobile phase.
-
-
Photodegradation:
-
Expose the stock solution in a transparent container to UV light (e.g., 254 nm) for 24 hours.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Thermal Degradation:
-
Heat the stock solution at 60°C for 7 days in a calibrated oven.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to the desired range, e.g., 3.0-6.0) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 230-280 nm).
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Proposed primary degradation pathways for this compound.
References
- 1. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. veeprho.com [veeprho.com]
- 3. Etidocaine - Wikipedia [en.wikipedia.org]
- 4. The identification of eight hydroxylated metabolites of etidocaine by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Etidocaine hydrochloride dosage to prolong sensory block
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Etidocaine hydrochloride dosage to prolong sensory block in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general dose recommendation for this compound to achieve a prolonged sensory block?
A1: The recommended dosage of this compound depends on the specific nerve block technique and the desired duration of anesthesia. For peripheral nerve blocks, a common dose is 5 to 40 milliliters of a 1% solution (50 to 400 milligrams) with 1:200,000 epinephrine.[1] For dental procedures, such as maxillary infiltration or inferior alveolar nerve block, initial doses of 1 to 5 milliliters of a 1.5% solution (15 to 75 milligrams) with 1:200,000 epinephrine are typically effective.[1][2] It is crucial to use the least volume of solution that results in effective local anesthesia.[2]
Q2: What is the expected onset and duration of sensory block with this compound?
A2: this compound generally has a rapid onset of action, typically within 3-5 minutes.[2] The duration of sensory analgesia is significantly longer than that of lidocaine, often 1.5 to 2 times longer for peridural routes. For peripheral nerve blocks, the duration can be even more pronounced, frequently exceeding 9 hours.[2]
Q3: How does the addition of a vasoconstrictor, like epinephrine, affect the sensory block of this compound?
A3: The addition of epinephrine (1:200,000) is strongly recommended as it can prolong the duration of the sensory block.[3] Epinephrine decreases the rate of vascular absorption of etidocaine, allowing more of the anesthetic to reach the nerve membrane, which enhances the depth and prolongs the duration of the anesthesia.[4] In a study on peridural anesthesia, the addition of adrenaline (epinephrine) made the development of sensory and motor blockade faster and more intensive.[3]
Q4: What is the mechanism of action of this compound?
A4: this compound is an amino-amide local anesthetic that blocks nerve conduction by inhibiting the ionic fluxes, specifically by blocking voltage-gated sodium channels, required for the initiation and conduction of nerve impulses.[5] This stabilization of the neuronal membrane prevents the generation and propagation of action potentials, leading to a loss of sensation in the innervated area.
Q5: Are there any known interactions of this compound with other drugs that I should be aware of in a research setting?
A5: While specific experimental drug interactions should be carefully evaluated, it is known that certain drug combinations can increase the risk of side effects. For instance, combining Etidocaine with other local anesthetics or drugs that affect cardiac conduction should be done with caution. Always consult relevant pharmacological literature when planning experiments involving co-administration of Etidocaine with other agents.
Troubleshooting Guide
Issue 1: Shorter than expected duration of sensory block.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | Ensure the administered dose is within the recommended range for the specific nerve block being performed. A higher concentration or volume (within safe limits) may be necessary to achieve a longer duration. |
| Absence of a Vasoconstrictor | If not contraindicated for the experimental model, co-administer this compound with epinephrine (1:200,000) to decrease systemic absorption and prolong the local anesthetic effect.[3] |
| High Vascularity of Injection Site | Be aware that injection into a highly vascularized area can lead to faster systemic uptake and a shorter duration of action. Careful anatomical consideration and aspiration before injection are crucial. |
| Individual Subject Variability | Factors such as age, weight, and metabolism can influence drug efficacy. Ensure consistent subject characteristics within experimental groups and consider increasing the sample size to account for variability. |
Issue 2: Profound motor block accompanying sensory block.
| Possible Cause | Troubleshooting Step |
| Inherent Property of Etidocaine | Etidocaine is known to produce a profound degree of motor blockade, which can sometimes outlast the sensory block.[4][6] This is an important characteristic to consider in experimental design where motor function is a key outcome. |
| High Concentration Used | Higher concentrations of etidocaine (e.g., 1.5%) are often required for adequate sensory anesthesia but also contribute to a more intense motor block.[4] If motor sparing is desired, consider exploring lower concentrations, although this may compromise the duration and intensity of the sensory block. |
| Nerve Fiber Susceptibility | Motor nerve fibers can be highly susceptible to the effects of etidocaine. There is little separation between sensory and motor blockade with this agent.[4] |
Issue 3: Inconsistent or failed nerve block.
| Possible Cause | Troubleshooting Step |
| Improper Injection Technique | Ensure accurate needle placement and delivery of the anesthetic solution to the target nerve. The use of ultrasound guidance or a nerve stimulator can significantly improve the success rate of nerve blocks. |
| Anatomical Variations | Be aware of potential anatomical variations in the experimental subjects that could affect the location of the target nerve. |
| Expired or Improperly Stored Solution | Always check the expiration date and storage conditions of the this compound solution to ensure its potency. |
Data Summary
Table 1: Dosage and Duration of this compound for Different Nerve Blocks
| Nerve Block Type | Etidocaine Concentration (%) | Volume (mL) | Total Dose (mg) | Onset of Action | Duration of Sensory Block | Reference(s) |
| Peripheral Nerve Block (with Epinephrine) | 1.0 | 5 - 40 | 50 - 400 | 3-5 minutes | > 9 hours | [1][2] |
| Epidural Anesthesia (with Epinephrine) | 1.5 | 10 - 20 | 150 - 300 | 3-5 minutes | 5-10 hours | [6] |
| Dental: Maxillary Infiltration/Inferior Alveolar (with Epinephrine) | 1.5 | 1 - 5 | 15 - 75 | 3-5 minutes | 1.5-2x longer than Lidocaine | [2][7] |
Table 2: Comparison of this compound with Lidocaine
| Parameter | This compound (1.5% with Epi) | Lidocaine (2% with Epi) | Key Findings | Reference(s) |
| Onset of Action | Rapid (3-5 minutes) | Rapid | Both agents have a rapid onset. | [7] |
| Duration of Sensory Numbness | Significantly Longer | Shorter | Etidocaine provides a more prolonged duration of anesthesia. | [7][8] |
| Postoperative Pain | Fewer reports of severe pain | More reports of severe pain | Etidocaine may lead to better postoperative pain control. | [7][8] |
| Intraoperative Bleeding | Potentially Increased | Standard | Etidocaine may be associated with greater blood loss during surgery. | [8] |
Experimental Protocols
Protocol 1: Perineural Injection for Peripheral Nerve Block in a Rodent Model
-
Animal Preparation: Anesthetize the rodent (e.g., Sprague-Dawley rat) using an appropriate inhalant or injectable anesthetic. Shave and sterilize the skin over the injection site (e.g., sciatic notch for a sciatic nerve block).
-
Nerve Localization: Use a nerve stimulator with an insulated needle to locate the target nerve. Elicit the desired motor response (e.g., plantar flexion for the sciatic nerve) at a minimal current (e.g., <0.5 mA) to confirm proximity to the nerve.
-
Anesthetic Preparation: Prepare a solution of 1% this compound with 1:200,000 epinephrine. Draw the calculated volume into a sterile syringe.
-
Injection: After negative aspiration for blood, slowly inject the Etidocaine solution around the nerve.
-
Assessment of Sensory Block: At predetermined time points, assess the sensory block using a standardized stimulus (e.g., von Frey filaments, pinprick, or tail-flick test with a thermal stimulus). Record the latency to response or the threshold for withdrawal.
-
Assessment of Motor Block: At the same time points, evaluate motor function using an appropriate scale (e.g., observing gait, grip strength, or righting reflex).
-
Data Collection: Record the onset time of the block (time to loss of response), the duration of the sensory block (time until the return of sensory function), and the duration of the motor block.
Visualizations
Caption: Experimental workflow for perineural nerve block.
Caption: Mechanism of action of this compound.
References
- 1. Clinical efficacy of etidocaine for intercostal nerve block and lumbar epidural block: double-blind comparisons with tetracaine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. [Peridural anesthesia with etidocaine. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 5. abmole.com [abmole.com]
- 6. Motor and sensory blockade after epidural injection of mepivacaine, bupivacaine, and etidocaine--a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effectiveness of etidocaine and lidocaine as local anesthetic agents during oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound for local anesthesia and postoperative pain control in oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize systemic toxicity of Etidocaine hydrochloride in research animals
Welcome to the technical support center for the research use of Etidocaine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing systemic toxicity and to offer troubleshooting support for experiments involving this long-acting local anesthetic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a long-acting, amide-type local anesthetic.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal membrane.[3][4] This action inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, resulting in a local anesthetic effect.[4]
Q2: What are the primary signs of systemic toxicity with this compound in research animals?
A2: Systemic toxicity typically manifests with central nervous system (CNS) and cardiovascular system (CVS) effects. Early CNS signs can include restlessness, tremors, and seizures, which may progress to CNS depression, respiratory depression, and coma.[1][5] Cardiovascular signs often follow CNS toxicity and can include arrhythmias, hypotension, and in severe cases, cardiovascular collapse.[5]
Q3: What factors can influence the systemic toxicity of this compound?
A3: Several factors can influence toxicity, including the dose administered, the rate of administration, the vascularity of the injection site, and the species of the research animal.[5][6] The time of day of administration may also play a role, as studies in mice have shown circadian phase-dependent variations in Etidocaine's acute toxicity.[7]
Q4: Are there any known drug interactions that can increase the risk of Etidocaine toxicity?
A4: Yes, co-administration of other drugs that affect cardiac function or drug metabolism can alter the toxicity profile of Etidocaine. Caution should be exercised when using Etidocaine with other CNS depressants or antiarrhythmic drugs. It is crucial to review potential drug interactions before beginning any experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Seizures or muscle tremors shortly after injection. | Rapid systemic absorption or inadvertent intravascular injection. | 1. Immediately stop the administration of Etidocaine. 2. Ensure adequate ventilation and oxygenation. 3. Administer an anticonvulsant such as a benzodiazepine (e.g., diazepam) as per your approved animal care protocol. 4. Monitor vital signs closely. 5. Consider lipid emulsion therapy as a rescue treatment. |
| Hypotension and bradycardia. | Cardiovascular toxicity due to high systemic concentration. | 1. Stop Etidocaine administration. 2. Provide supportive care, including fluid administration to manage hypotension. 3. Administer vasopressors if necessary, as guided by your experimental protocol. 4. Initiate lipid emulsion (20%) infusion as a primary antidote. |
| Prolonged recovery or unexpected level of sedation. | Higher than expected systemic absorption or individual animal sensitivity. | 1. Monitor the animal closely until fully recovered. 2. Provide supportive care, including thermal support to prevent hypothermia. 3. Ensure the animal has access to food and water upon recovery. 4. For future experiments, consider reducing the dose or using a vasoconstrictor to slow absorption. |
| Tissue irritation or necrosis at the injection site. | High concentration of Etidocaine or repeated injections in the same location. | 1. Monitor the site for signs of inflammation or tissue damage. 2. Provide appropriate wound care as needed. 3. For subsequent administrations, use the lowest effective concentration and rotate injection sites. |
Quantitative Toxicity Data
The following table summarizes available quantitative data on the toxicity of this compound in various research animal models. It is important to note that these values can be influenced by factors such as the rate of administration and the specific experimental conditions.
| Animal Model | Route of Administration | Toxicity Endpoint | Dose (mg/kg) | Reference |
| Dog | Intravenous | Mean Convulsive Dose | 8.0 | [1] |
| Mouse | Intraperitoneal | LD50 (Circadian Dependent) | Varies with time of day | [7] |
Experimental Protocols
Assessment of CNS and Cardiovascular Toxicity Following Intravenous Infusion in Rodents
This protocol is designed to assess the systemic toxicity of this compound when administered intravenously.
1. Animal Model: Adult male Sprague-Dawley rats (250-300g).
2. Anesthesia and Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane) as approved by the Institutional Animal Care and Use Committee (IACUC).
-
Surgically expose and catheterize a femoral vein for drug infusion and a femoral artery for blood pressure monitoring and blood sampling.
-
Place electrodes for electrocardiogram (ECG) monitoring.
3. Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Begin a continuous intravenous infusion of this compound at a predetermined rate.
-
Continuously monitor and record the following parameters:
-
Cardiovascular: Mean arterial pressure (MAP), heart rate (HR), and ECG.
-
Central Nervous System: Onset of tremors, seizures, and loss of righting reflex.
-
-
The infusion is continued until the desired toxic endpoint is reached (e.g., onset of seizures or a predetermined level of cardiovascular depression).
-
At the endpoint, immediately stop the infusion and provide supportive care or euthanize the animal as per the approved protocol.
4. Data Analysis:
-
Determine the dose of this compound required to produce the toxic endpoint.
-
Analyze changes in cardiovascular parameters (MAP, HR, ECG intervals) over time.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Etidocaine-Induced Cardiotoxicity
Local anesthetics like Etidocaine can induce cardiotoxicity primarily by blocking cardiac sodium channels, which can lead to arrhythmias and decreased myocardial contractility. They may also affect potassium and calcium channels.
Caption: Etidocaine-induced cardiotoxicity pathway.
Proposed Signaling Pathway for Etidocaine-Induced Neurotoxicity
The neurotoxicity of local anesthetics is thought to involve multiple pathways, including the induction of neuronal apoptosis through the activation of caspase cascades.
Caption: Etidocaine-induced neurotoxicity pathway.
Experimental Workflow for Minimizing Systemic Toxicity
This workflow outlines a logical approach to designing experiments that minimize the risk of systemic toxicity.
Caption: Workflow to minimize etidocaine toxicity.
References
- 1. Comparative CNS toxicity of lidocaine, etidocaine, bupivacaine, and tetracaine in awake dogs following rapid intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative neural toxicity of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Central nervous system toxicity of local anesthetic mixtures in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circadian phase dependent acute toxicity and pharmacokinetics of etidocaine in serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of vasoconstrictors like epinephrine on Etidocaine hydrochloride efficacy
Welcome to the Technical Support Center for Etidocaine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving Etidocaine and its formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an amide-type local anesthetic that primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[1] By reversibly binding to these channels, Etidocaine inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This blockade of nerve impulse conduction results in a temporary loss of sensation in the area of administration.
Q2: Why is epinephrine added to this compound solutions?
Epinephrine, a vasoconstrictor, is frequently added to Etidocaine solutions to enhance its anesthetic efficacy.[2][3][4] The primary reasons for this combination are:
-
Prolonged Duration of Action: Epinephrine constricts local blood vessels, which reduces the rate of systemic absorption of Etidocaine.[2][3] This keeps the anesthetic at the site of injection for a longer period, thereby extending the duration of the nerve block.[5]
-
Reduced Systemic Toxicity: By slowing the absorption of Etidocaine into the bloodstream, epinephrine lowers the peak plasma concentration of the anesthetic.[2][3][6] This, in turn, minimizes the risk of systemic adverse effects.
-
Improved Hemostasis: The vasoconstrictive properties of epinephrine help to control local bleeding during surgical procedures.[4]
Q3: What is the expected onset and duration of action of Etidocaine with epinephrine?
Clinical studies have shown that 1.5% Etidocaine with 1:200,000 epinephrine has a rapid onset of action, typically within 3-5 minutes, which is comparable to other commonly used local anesthetics like lidocaine.[7] The duration of action, however, is significantly longer. For instance, in oral surgery, Etidocaine with epinephrine has been shown to be 2.16 times longer acting than lidocaine with epinephrine in terms of lower lip numbness recovery.[7]
Q4: Does the addition of epinephrine to Etidocaine affect the intensity of the nerve block?
Yes, the addition of epinephrine can influence the intensity of the block. In studies of epidural anesthesia, while adrenaline did not significantly prolong the duration of sensory analgesia with Etidocaine, it did produce a more significant motor block.[8] This suggests that for certain procedures, the combination may be advantageous for achieving profound muscle relaxation.
Troubleshooting Guide
Issue 1: Shorter than expected duration of anesthesia with Etidocaine and epinephrine.
-
Possible Cause 1: Injection Technique. An improper injection technique that does not place the anesthetic solution in close proximity to the target nerve will result in a less effective and shorter-lasting block.
-
Recommendation: Review and refine the injection technique to ensure accurate placement. The use of a nerve stimulator may aid in precise localization.[9]
-
-
Possible Cause 2: Individual Patient Variability. Factors such as patient age, weight, and metabolism can influence the duration of action of local anesthetics.
-
Recommendation: Consider adjusting the dosage based on patient-specific factors. It is important to use the lowest effective dose to achieve the desired anesthetic effect.
-
-
Possible Cause 3: Inadequate Epinephrine Concentration. While standard concentrations are typically effective, in highly vascular areas, a higher concentration of epinephrine might be necessary to counteract rapid absorption.
-
Recommendation: For most dental procedures, a 1:200,000 concentration of epinephrine is considered effective and safe.[2] Higher concentrations should be used with caution and with appropriate patient monitoring.
-
Issue 2: Increased bleeding at the surgical site despite using Etidocaine with epinephrine.
-
Possible Cause: Etidocaine itself has vasodilatory properties.[9] While epinephrine is added to counteract this, the inherent vasodilatory effect of Etidocaine might still contribute to some degree of bleeding, especially in highly vascular tissues.
-
Recommendation: Ensure meticulous surgical technique to minimize tissue trauma. For procedures where hemostasis is critical, consider the concentration of epinephrine used and allow adequate time for it to take effect before making an incision.
-
Issue 3: Unexpected systemic side effects (e.g., CNS or cardiovascular) are observed.
-
Possible Cause 1: Unintentional Intravascular Injection. Accidental injection of the local anesthetic solution into a blood vessel can lead to rapid systemic absorption and toxicity.
-
Recommendation: Always aspirate before and during injection to ensure the needle is not in a blood vessel. Administer the injection slowly to observe for any immediate adverse reactions.
-
-
Possible Cause 2: Overdose. Administering a dose that exceeds the patient's tolerance can lead to systemic toxicity.
-
Recommendation: Calculate the maximum recommended dose based on the patient's weight and physical condition. Use the lowest dose necessary to achieve effective anesthesia.
-
-
Possible Cause 3: Drug Interactions. Certain medications can interact with Etidocaine or epinephrine, potentially increasing the risk of adverse effects.[10]
-
Recommendation: Obtain a thorough medical history from the patient, including all current medications. Be aware of potential drug interactions, particularly with monoamine oxidase inhibitors, tricyclic antidepressants, and non-selective beta-blockers.[2]
-
Data Presentation
Table 1: Pharmacokinetic Impact of Epinephrine on Etidocaine (Extradural Administration)
| Parameter | Etidocaine without Adrenaline | Etidocaine with Adrenaline (1:200,000) |
| Peak Plasma Concentration | Higher | Lower |
| Systemic Absorption | Faster | Slower |
Note: Specific quantitative data on the percentage reduction in peak plasma concentration can vary between studies and patient populations. One study on extradural block found that the addition of adrenaline decreased the absorption of etidocaine to a greater extent than that of bupivacaine.[6]
Table 2: Clinical Efficacy of 1.5% Etidocaine with Epinephrine (1:200,000) vs. 2% Lidocaine with Epinephrine (1:100,000) in Oral Surgery
| Parameter | 1.5% Etidocaine with Epinephrine | 2% Lidocaine with Epinephrine |
| Onset of Anesthesia | Rapid and similar to Lidocaine | Rapid |
| Quality of Anesthesia | Profound and similar to Lidocaine | Profound |
| Duration of Lower Lip Numbness | 2.16 times longer than Lidocaine | - |
| Onset of Postoperative Pain | 1.75 times longer than Lidocaine | - |
| Adverse Reactions | None observed | None observed |
Data summarized from a clinical comparison in oral surgery.[7]
Experimental Protocols
Protocol 1: Evaluation of Local Anesthetic Efficacy in an Animal Model (Infiltration Anesthesia)
This protocol provides a general framework for assessing the efficacy of Etidocaine with and without epinephrine in a rodent model.
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthetic Preparation:
-
Group A: 1% this compound solution.
-
Group B: 1% this compound with 1:200,000 epinephrine.
-
-
Procedure:
-
Anesthetize the rat with a suitable general anesthetic (e.g., sevoflurane).
-
Inject a standardized volume (e.g., 0.2 mL) of the test solution subcutaneously into the dorsal skin of the rat.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, apply a noxious stimulus (e.g., pinprick or thermal stimulus) to the center of the anesthetized area.
-
Assess the response to the stimulus (e.g., presence or absence of a withdrawal reflex).
-
-
Data Analysis:
-
Onset of action: The time at which the withdrawal reflex is first absent.
-
Duration of action: The time at which the withdrawal reflex returns.
-
Compare the mean onset and duration of action between Group A and Group B using appropriate statistical tests (e.g., t-test).
-
Protocol 2: Double-Blind, Randomized Clinical Trial for Nerve Block Anesthesia
This protocol outlines a general methodology for a clinical study comparing Etidocaine formulations.
-
Study Design: Double-blind, randomized, controlled trial.
-
Patient Population: Adult patients scheduled for a specific surgical procedure requiring a peripheral nerve block (e.g., brachial plexus block).
-
Anesthetic Solutions:
-
Solution A: 1.5% this compound.
-
Solution B: 1.5% this compound with 1:200,000 epinephrine.
-
The solutions are prepared in identical, coded syringes to maintain blinding.
-
-
Procedure:
-
Patients are randomly assigned to receive either Solution A or Solution B.
-
The nerve block is performed by a trained anesthesiologist using a standardized technique (e.g., ultrasound-guided).
-
Assessment of Onset: Sensory block is assessed every 2 minutes by testing response to a cold stimulus or pinprick in the relevant dermatomes. Motor block is assessed using a standardized scale (e.g., Bromage scale). Onset is defined as the time to achieve a predetermined level of sensory and motor blockade.
-
Assessment of Duration: The duration of sensory block is defined as the time from onset until the first report of pain or the first request for analgesia. The duration of motor block is the time until full recovery of motor function.
-
-
Data Analysis:
-
Compare the mean onset and duration of sensory and motor block between the two groups using appropriate statistical methods.
-
Monitor and record any adverse events.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Epinephrine signaling pathway leading to vasoconstriction.
Caption: General experimental workflow for a clinical trial.
References
- 1. This compound | C17H29ClN2O | CID 9796823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.org.za [scielo.org.za]
- 3. Vasoconstrictors in local anesthesia for dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of anesthetics associated to vasoconstrictors for dentistry in patients with cardiopathies. Review of the literature published in the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of etidocaine in extradural block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effectiveness of 1.5% etidocaine HCl with epinephrine 1:200,000 and 2% lidocaine HCl with epinephrine 1:100,000 in oral surgery: a clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Peridural anesthesia with etidocaine. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. drugs.com [drugs.com]
Mitigating profound motor blockade in sensory research using Etidocaine hydrochloride
Technical Support Center: Etidocaine Hydrochloride in Sensory Research
Welcome to the technical support center for researchers utilizing this compound. This resource provides essential guidance on managing its effects, with a specific focus on mitigating the profound motor blockade often encountered during sensory research experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Profound motor blockade is interfering with sensory measurements.
-
Question: My experimental model requires some level of motor function to assess sensory responses, but the Etidocaine has induced complete paralysis. How can I resolve this?
-
Answer: This is a known characteristic of Etidocaine, which shows little separation between sensory and motor blockade.[1] The motor block can be profound and may even outlast the sensory anesthesia.[1][2]
-
Primary Recommendation: Alternative Anesthetic. The most effective strategy is to switch to a local anesthetic with a more favorable differential block profile. Bupivacaine, particularly at concentrations of 0.25% or lower, is widely used for providing adequate sensory analgesia while preserving motor function.[1]
-
Dose Reduction (with caution): Lowering the concentration of Etidocaine may reduce the intensity of the motor block. However, this carries a significant risk of providing insufficient sensory anesthesia for your experiment. Clinical studies typically use 1.5% concentrations to achieve adequate sensory block, which is the concentration that also produces profound motor effects.[1]
-
Re-evaluate Experimental Design: If Etidocaine is mandatory for its specific properties (e.g., rapid onset, long duration), consider redesigning the experimental protocol to measure sensory responses in a way that is not dependent on motor output.
-
Issue 2: The duration of motor blockade is excessively long, delaying subsequent experimental stages.
-
Question: The motor function in my animal models has not returned, even after the expected duration of sensory block has passed. Why is this happening and what can I do?
-
Answer: Etidocaine's motor blockade is known to outlast its sensory blockade, sometimes by a significant margin.[2] In one human volunteer study, motor function took approximately 600 minutes to be fully restored, while the motor block outlasted the sensory block by 150 minutes.[2]
-
Solution: Adjust Timelines. Plan experimental timelines to account for this extended recovery period. There is no known reversal agent for the motor blockade effect of Etidocaine.
-
Monitoring: Continue to monitor the subject until full motor function has returned. Ensure the animal has access to water and food and is in a safe position during the recovery phase.
-
Issue 3: Inconsistent onset time of anesthesia.
-
Question: I am observing variability in the onset time of the nerve block in my experiments. How can I achieve more consistent results?
-
Answer: While Etidocaine generally has a rapid onset of 3-5 minutes, factors related to the administration technique can influence this.[3]
-
Verification of Administration: Ensure the anesthetic is delivered precisely to the target nerve location. Use of a nerve stimulator can help confirm needle placement and reassure that the block is effective.[4]
-
pH of Solution: The pH of the anesthetic solution can affect its onset. Local anesthetics are less effective in acidic environments. Ensure the pH of your solution is within the recommended range.[5]
-
Addition of Vasoconstrictors: The addition of a vasoconstrictor like epinephrine can accelerate the onset and intensify both the sensory and motor blockade.[6] While this may not help mitigate motor block, it can contribute to a more consistent and rapid start of anesthesia.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Etidocaine, like other local anesthetics, functions by blocking voltage-gated sodium channels within the nerve cell membrane.[3][7] This action inhibits the influx of sodium ions required for the initiation and conduction of nerve impulses, thereby preventing the transmission of sensory and motor signals.[3][8]
Caption: Mechanism of Etidocaine blocking the voltage-gated sodium channel.
Q2: Why does Etidocaine cause a more profound motor block than other local anesthetics like Bupivacaine?
A2: The precise mechanism for differential sensory-motor block is not fully understood, but it is related to the drug's physicochemical properties, such as lipid solubility, and its interaction with different nerve fiber types.[5][9] Etidocaine has a high lipid solubility and shows very little separation in its ability to block the large, myelinated A-alpha motor fibers compared to the smaller A-delta and C sensory fibers.[1][10] In contrast, agents like Bupivacaine are relatively more selective for sensory fibers, especially at lower concentrations.[1][9]
Q3: Are there any adjuvants that can be added to Etidocaine to create a sensory-selective block?
A3: Currently, there is no established adjuvant that can be added to Etidocaine to selectively spare motor function. In fact, commonly used adjuvants like epinephrine have been shown to increase the intensity and degree of motor blockade produced by Etidocaine.[1][6] Research into novel approaches, such as using surfactants with lidocaine derivatives like QX-314, has shown promise for creating sensory-selective blocks, but this is not a validated technique for Etidocaine.[11][12][13] Using adjuvants like dexamethasone or dexmedetomidine generally aims to prolong the overall duration of the block, not to create a differential effect.[14][15]
Q4: How should I design an experiment to quantify the motor and sensory blockade of Etidocaine?
A4: A robust experimental design should include objective, quantitative measurements for both sensory and motor function at baseline and at set time points following administration.
Caption: Experimental workflow for assessing sensory and motor blockade.
-
Experimental Protocol Outline:
-
Baseline Testing: Before administering the drug, perform baseline sensory tests (e.g., von Frey filaments for mechanical threshold, Hargreaves test for thermal latency) and motor tests (e.g., grip strength, rotarod test, or electromyographic recording of compound motor action potentials (CMAPs)).[16]
-
Drug Administration: Administer a precise dose and concentration of this compound to the target nerve or region.
-
Time-Course Assessment: At predefined intervals post-injection, repeat the same battery of sensory and motor tests.
-
Data Analysis: Plot the change in sensory threshold and motor function over time to determine the onset, depth, and duration of both sensory and motor blockade.
-
Q5: What does the quantitative data show when comparing Etidocaine with other anesthetics?
A5: Studies consistently show Etidocaine's rapid but non-selective nature, resulting in powerful motor block.
Data Summary Tables
Table 1: Comparative Onset and Duration of Motor & Sensory Blockade (Epidural)
| Anesthetic (Dose) | Onset of Motor Block | Duration of Max Motor Block | Time to Full Motor Recovery | Motor vs. Sensory Duration |
| 1.5% Etidocaine (300 mg) | Rapid; significantly faster than Bupivacaine[2] | ~360 minutes[2] | ~600 minutes[2] | Motor block outlasts sensory block by ~150 min[2] |
| 0.5% Bupivacaine (100 mg) | Slower than Etidocaine[2] | N/A (incomplete block)[2] | ~360 minutes[2] | Provides sensory block with less motor impairment[1] |
| 2% Mepivacaine (400 mg) | Slower than Etidocaine[2] | ~60 minutes[2] | ~180 minutes[2] | Shorter duration overall[2] |
Data synthesized from a double-blind study in human volunteers receiving epidural anesthesia with epinephrine.[2]
Table 2: Properties of this compound
| Property | Description | Citation(s) |
| Anesthetic Class | Amide-type local anesthetic | [17] |
| Mechanism | Voltage-gated sodium channel blocker | [3][7] |
| Onset of Action | Rapid (typically 3-5 minutes) | [3] |
| Duration of Action | Long (sensory analgesia 1.5-2x longer than lidocaine) | [3] |
| Motor Blockade | Profound, with little separation from sensory block | [1][3] |
| Clinical Use Note | Profound motor block makes it useful for surgical anesthesia where muscle relaxation is desired, but not for obstetric or postoperative analgesia where motor function is preferred. | [1] |
| Differential Block | Produces the least differential block of A-alpha, A-delta, and C fibers compared to chloroprocaine, lidocaine, and bupivacaine. | [10] |
Troubleshooting Logic
If you are encountering issues with profound motor blockade, the following decision-making diagram may help guide your strategy.
Caption: Decision tree for mitigating Etidocaine-induced motor blockade.
References
- 1. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 2. Motor and sensory blockade after epidural injection of mepivacaine, bupivacaine, and etidocaine--a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. [Peridural anesthesia with etidocaine. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C17H29ClN2O | CID 9796823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. nysora.com [nysora.com]
- 10. Differential peripheral nerve block by local anesthetics in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Prolonged sensory-selective nerve blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prolonged sensory-selective nerve blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adjuvants to local anesthetics: Current understanding and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measures to prolong duration of sensory block after regional anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Compound motor action potential recording distinguishes differential onset of motor block of the obturator nerve in response to etidocaine or bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Etidocaine - Wikipedia [en.wikipedia.org]
Proper storage and handling procedures for Etidocaine hydrochloride powder
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Etidocaine hydrochloride powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties? A1: this compound is an amide-type local anesthetic known for its rapid onset and long duration of action.[1][2] It functions by blocking nerve impulses through the reversible inhibition of sodium ion channels in neuronal membranes.[3][4] It is supplied as a white to off-white crystalline powder.[3][5][6]
Q2: What are the recommended storage conditions for this compound powder? A2: To ensure its stability and integrity, the powder should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[7] For long-term storage, specific temperature conditions are recommended. Please refer to the storage data table below for details.
Q3: How long is this compound powder stable? A3: The stability of the powder depends on the storage temperature. When stored at -20°C, it can be stable for up to 3 years.[8][9] Storing it at 4°C is viable for up to 2 years.[9]
Q4: What personal protective equipment (PPE) should be worn when handling this compound powder? A4: When handling the powder, it is essential to use appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Safety goggles with side-shields compliant with European Standard EN166 or OSHA 29 CFR 1910.133.[5][7]
-
Hand Protection: Protective gloves.[7]
-
Body Protection: An impervious lab coat or clothing to prevent skin contact.[7]
-
Respiratory Protection: In cases of inadequate ventilation or potential for aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][7]
Q5: What are the primary hazards associated with this compound? A5: this compound is classified as harmful if swallowed (H302).[7] It can cause skin and eye irritation and may lead to respiratory irritation.[10] It is also very toxic to aquatic life with long-lasting effects (H410), so it must be disposed of properly to avoid environmental contamination.[7]
Q6: What materials are incompatible with this compound? A6: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids/alkalis, and strong reducing agents.[5][7][10]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 36637-19-1[7][9] |
| Molecular Formula | C₁₇H₂₉ClN₂O[4][9] |
| Molecular Weight | 312.88 g/mol [7][9] |
| Appearance | White to pale cream crystalline powder[5][6] |
| Melting Point | 198-205 °C[6] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years[8][9] | Recommended for long-term storage. |
| 4°C | 2 years[9] | Suitable for intermediate-term storage. | |
| Solution in Solvent | -80°C | 6 months - 1 year[8][9] | Aliquot to prevent freeze-thaw cycles.[9] |
| -20°C | 1 month[9][11] | Suitable for short-term stock solution storage. | |
| 4°C | Up to 1 week[8] | Prepare fresh weekly; prolonged storage can lead to loss of efficacy.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder (MW: 312.88 g/mol )
-
Anhydrous/newly opened Dimethyl sulfoxide (DMSO)[9]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Calculation: Determine the mass of this compound powder required. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 312.88 g/mol * (1000 mg / 1 g) = 3.1288 mg
-
-
Weighing: Accurately weigh 3.13 mg of this compound powder and place it into a sterile vial.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial.[9]
-
Vortex the mixture thoroughly for 1-2 minutes.
-
-
Sonication: If the powder is not fully dissolved, place the vial in an ultrasonic water bath. Sonicate the solution until it becomes clear.[8][9] Note that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened container is critical.[9]
-
Aliquoting and Storage:
Visualizations
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Etidocaine | C17H28N2O | CID 37497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 36637-19-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Buy this compound | 36637-19-1 [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 95% Each | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 7. This compound|36637-19-1|MSDS [dcchemicals.com]
- 8. Etidocaine | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting precipitation issues in Etidocaine hydrochloride formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etidocaine hydrochloride formulations. The information is presented in a question-and-answer format to directly address common precipitation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is an amide-type local anesthetic known for its rapid onset and long duration of action.[1] It is supplied as a white to off-white crystalline powder that is soluble in water.[1] Precipitation is a critical concern in parenteral formulations as it can lead to loss of therapeutic efficacy, and the presence of particulates can pose a significant risk to patient safety, potentially causing vascular occlusion and other adverse events.
Q2: What are the key physicochemical properties of this compound to consider in formulation development?
Understanding the physicochemical properties of this compound is fundamental to preventing precipitation. Key parameters include:
| Property | Value | Source |
| Molecular Formula | C17H29ClN2O | [1] |
| Molecular Weight | 312.88 g/mol | [2] |
| pKa (Strongest Basic) | 8.59 (Predicted) | [2] |
| Water Solubility | 0.19 mg/mL (Predicted, likely for free base) | [2] |
| LogP | 3.05 (Predicted) | [2] |
The pKa is particularly important as it dictates the ionization state of the molecule at different pH values, which in turn significantly influences its solubility.
Troubleshooting Guide for Precipitation Issues
Q3: My this compound solution appears cloudy or has visible particles. What are the initial steps to troubleshoot this?
The appearance of cloudiness or visible particles indicates precipitation. The following workflow can help identify the root cause:
Caption: Initial troubleshooting workflow for precipitation.
Q4: How does pH affect the solubility of this compound and lead to precipitation?
Etidocaine is a weak base. In its hydrochloride salt form, it is more water-soluble. The solubility is highly dependent on the pH of the solution.
-
Acidic pH (below pKa): this compound exists predominantly in its ionized (protonated) form, which is more water-soluble.
-
Alkaline pH (above pKa): As the pH increases towards and surpasses the pKa of ~8.59, the equilibrium shifts towards the non-ionized (free base) form. This free base is significantly less water-soluble and more lipid-soluble, leading to a higher risk of precipitation.
This relationship can be visualized as follows:
Caption: pH-dependent equilibrium of Etidocaine.
Q5: Can excipients in my formulation cause precipitation of this compound?
Yes, interactions with excipients can be a significant cause of precipitation.
-
Buffers: Phosphate buffers can sometimes interact with amine-containing drugs to form less soluble phosphate salts. While specific data for etidocaine is limited, this is a known risk for similar compounds. Citrate and acetate buffers are often considered as alternatives.
-
Preservatives: Certain preservatives, especially those with a phenolic structure, may interact with this compound. Compatibility studies are crucial when including preservatives.
-
Other Active Pharmaceutical Ingredients (APIs): Co-formulation with other drugs can lead to physicochemical incompatibilities. For instance, mixing local anesthetics with certain corticosteroids has been shown to cause precipitation due to pH shifts.
A systematic approach to identifying problematic excipients is outlined below:
References
Adjusting solution pH to enhance the efficacy of Etidocaine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Etidocaine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the efficacy of this compound by adjusting solution pH.
Frequently Asked Questions (FAQs)
Q1: What is the scientific basis for adjusting the pH of this compound solutions to improve efficacy?
A1: The efficacy of Etidocaine, an amide-type local anesthetic, is dependent on its ability to penetrate the nerve membrane and block sodium channels. This compound is a water-soluble salt, but it is the un-ionized (lipid-soluble) form of the molecule that more readily diffuses across the lipid-rich nerve sheath and membrane. The proportion of the un-ionized form is governed by the solution's pH and the pKa of Etidocaine. By increasing the pH of the solution closer to the physiological pH of tissues (around 7.4), the equilibrium shifts to favor the formation of the un-ionized base, thereby enhancing its penetration and potentially speeding the onset of the anesthetic effect.[1][2] The pKa of Etidocaine is approximately 7.74-7.9.[2]
Q2: What is the primary challenge encountered when adjusting the pH of this compound solutions?
A2: The most significant challenge is the precipitation of the Etidocaine base. Etidocaine, like other long-acting amide local anesthetics such as bupivacaine, has low water solubility in its un-ionized form. When an alkaline solution like sodium bicarbonate is added to an acidic commercial preparation of this compound, the pH increases, leading to the formation of the un-ionized base. If the concentration of the un-ionized base exceeds its solubility limit in the aqueous solution, it will precipitate out, appearing as a cloudy or crystalline substance. This precipitation reduces the concentration of the available active drug and is a critical issue to manage during formulation.[1][3][4][5][6]
Q3: How can I prevent the precipitation of Etidocaine when adjusting the pH?
A3: A promising strategy to prevent precipitation is the use of solubilizing agents, such as cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the non-polar portion of the drug within their hydrophobic cavity while their hydrophilic exterior maintains solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to improve the solubility and stability of local anesthetics in alkalinized solutions.[7] By complexing with Etidocaine, cyclodextrins can increase the concentration of the drug that can be maintained in solution at a higher pH, thereby preventing precipitation.
Troubleshooting Guides
Issue 1: Cloudiness or Precipitation Observed After Adding Sodium Bicarbonate
-
Problem: You are attempting to raise the pH of your this compound solution using sodium bicarbonate, but the solution becomes cloudy or forms a visible precipitate.
-
Cause: You have exceeded the solubility limit of the un-ionized Etidocaine base at the resulting pH of the solution. Etidocaine solutions are known to precipitate with even small amounts of added bicarbonate.[1][3][4][5][6]
-
Solutions:
-
Careful Titration (with limitations): For very minor pH adjustments, you can attempt a very slow, dropwise addition of a low concentration of sodium bicarbonate (e.g., 1%) with constant stirring while visually monitoring for any signs of turbidity. However, achieving a physiologically relevant pH with this method alone is often not feasible without precipitation.
-
Incorporate Cyclodextrins: The most effective solution is to pre-formulate your this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before pH adjustment. The cyclodextrin will form an inclusion complex with the Etidocaine molecule, increasing its solubility and allowing for pH adjustment without precipitation.
-
Issue 2: Inconsistent or Reduced Anesthetic Effect in In Vitro Assays
-
Problem: Your pH-adjusted this compound solution shows variable or weaker than expected nerve-blocking effects in your in vitro model (e.g., sciatic nerve block).
-
Causes and Solutions:
-
Precipitation: Even if not immediately visible to the naked eye, micro-precipitation may have occurred, reducing the effective concentration of the anesthetic.
-
Troubleshooting Step: Filter your solution through a 0.22 µm syringe filter before use and consider quantifying the Etidocaine concentration in the filtrate using a stability-indicating HPLC method.
-
-
Inadequate pH Control: The pH of your solution may not be stable over the course of the experiment.
-
Troubleshooting Step: Measure the pH of your solution immediately before application to the nerve tissue to ensure it is at the target level. Use a calibrated pH meter for accurate measurements.
-
-
Experimental Variability in Nerve Preparation: The viability and sensitivity of the isolated nerve preparation can vary.
-
Troubleshooting Step: Ensure consistent dissection and handling of the nerve tissue. Maintain the nerve in a stable, oxygenated physiological solution (e.g., Ringer's solution) at a constant temperature. Always run a control with a standard, unadjusted Etidocaine solution and a vehicle control in parallel.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| pKa | 7.74 - 7.9 | [2] |
| Molecular Weight | 312.9 g/mol | [8][9] |
| Form | Hydrochloride Salt (water-soluble) | [9] |
Table 2: Comparative Efficacy of Etidocaine and Lidocaine (Clinical Observation)
| Parameter | 1.5% Etidocaine w/ Epinephrine | 2.0% Lidocaine w/ Epinephrine | Reference(s) |
| Onset of Anesthesia | Rapid | Rapid | [10] |
| Duration of Anesthesia | Longer | Shorter | [10] |
| Postoperative Pain | Fewer reports of severe pain | More reports of severe pain | [10] |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a pH-adjusted Etidocaine solution with enhanced solubility using the co-evaporation method for complexation.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Deionized water
-
Sodium bicarbonate solution (e.g., 1% w/v)
-
pH meter
-
Rotary evaporator
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of Etidocaine to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Dissolution:
-
Dissolve the calculated amount of this compound in a minimal amount of methanol in a round-bottom flask.
-
In a separate beaker, dissolve the corresponding molar amount of HP-β-CD in deionized water.
-
-
Mixing: Add the HP-β-CD solution to the Etidocaine solution in the round-bottom flask.
-
Co-evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvents under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid residue is formed.
-
-
Reconstitution: Reconstitute the dried complex in a known volume of deionized water or physiological buffer with gentle vortexing or stirring. This is your stock Etidocaine-HP-β-CD complex solution.
-
pH Adjustment:
-
Place the reconstituted solution on a magnetic stirrer.
-
Slowly add the sodium bicarbonate solution dropwise while continuously monitoring the pH with a calibrated pH meter until the target pH is reached.
-
-
Final Preparation: The resulting solution should be clear and free of precipitation. It is recommended to use the solution shortly after preparation. For long-term storage, a stability study should be conducted.
Protocol 2: In Vitro Assessment of Anesthetic Efficacy using the Frog Sciatic Nerve Model
This protocol outlines a method to measure the onset and duration of nerve block of a pH-adjusted Etidocaine solution.
Materials:
-
Isolated frog sciatic nerve-gastrocnemius muscle preparation
-
Nerve chamber with stimulating and recording electrodes
-
Physiological solution (e.g., Ringer's solution)
-
Nerve stimulator
-
Data acquisition system to record compound action potentials (CAPs)
-
Test solutions:
-
Vehicle control (Ringer's solution)
-
Standard this compound solution
-
pH-adjusted this compound solution
-
Procedure:
-
Nerve Preparation:
-
Humanely euthanize a frog and dissect the sciatic nerve attached to the gastrocnemius muscle.[3][5][11][12]
-
Mount the nerve in the nerve chamber, ensuring it is kept moist with Ringer's solution. Place the stimulating electrodes on the proximal end of the nerve and the recording electrodes on the distal end.[3][5][11]
-
-
Baseline Recording:
-
Deliver supramaximal electrical stimuli to the nerve and record the baseline compound action potential (CAP) amplitude. The CAP represents the collective response of the nerve fibers.
-
-
Application of Test Solution:
-
Replace the Ringer's solution in the chamber with one of the test solutions, ensuring the nerve is fully submerged.
-
-
Measurement of Onset of Block:
-
Continuously stimulate the nerve and record the CAP.
-
The onset of the block is defined as the time taken for the CAP amplitude to decrease by a predefined percentage (e.g., 90%) from the baseline.
-
-
Measurement of Duration of Block:
-
After a set exposure time, wash out the test solution and replace it with fresh Ringer's solution.
-
Continue to stimulate the nerve and record the recovery of the CAP amplitude.
-
The duration of the block is the time from the onset of the block until the CAP amplitude recovers to a predefined percentage (e.g., 90%) of the baseline.
-
-
Data Analysis: Compare the onset and duration of the nerve block between the different test solutions.
Visualizations
Caption: Mechanism of Etidocaine action at the nerve membrane.
Caption: Workflow for preparing and testing pH-adjusted Etidocaine.
Caption: Troubleshooting logic for pH adjustment of Etidocaine.
References
- 1. dentdiary.com [dentdiary.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Post-Stimulation Block of Frog Sciatic Nerve by High-Frequency (kHz) Biphasic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iworx.com [iworx.com]
- 6. pH adjustment of local anesthetic solutions with sodium bicarbonate: laboratory evaluation of alkalinization and precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inclusion Complex between Local Anesthetic/2-hydroxypropyl-β-cyclodextrin in Stealth Liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. This compound | C17H29ClN2O | CID 9796823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biopac.com [biopac.com]
Technical Support Center: Managing Cardiovascular Side Effects of Etidocaine Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the cardiovascular side effects of Etidocaine hydrochloride in animal studies.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments.
Problem: Sudden and severe drop in blood pressure (hypotension) after this compound administration.
Possible Cause:
-
Rapid intravenous injection: Bolus administration can lead to a rapid increase in plasma concentration of Etidocaine, causing significant vasodilation and myocardial depression.[1]
-
High dose of this compound: The hypotensive effects of Etidocaine are dose-dependent.[1]
-
Pre-existing cardiovascular compromise in the animal model: Animals with underlying cardiac conditions are more susceptible to the cardiodepressant effects of local anesthetics.
Suggested Solution:
-
Reduce the rate of administration: Administer this compound as a slow intravenous infusion rather than a rapid bolus.
-
Dose adjustment: Lower the dose of this compound to the minimum effective level for the intended anesthetic purpose.
-
Fluid resuscitation: Administer intravenous crystalloid or colloid fluids to expand intravascular volume and support blood pressure.
-
Administer vasopressors: In cases of severe, refractory hypotension, consider the administration of vasopressors like norepinephrine or phenylephrine to increase systemic vascular resistance.
-
Lipid Emulsion Therapy: For severe toxicity, immediately initiate intravenous lipid emulsion therapy as described in the detailed protocol below.
Problem: Development of cardiac arrhythmias (e.g., ventricular tachycardia, bradycardia) following this compound administration.
Possible Cause:
-
Blockade of cardiac ion channels: this compound can block sodium, potassium, and calcium channels in the cardiac conduction system, leading to altered electrophysiology and arrhythmias.[2]
-
High plasma concentration of this compound: The risk of arrhythmias increases with rising drug levels in the blood.[3]
Suggested Solution:
-
Discontinue this compound administration immediately.
-
Ensure adequate oxygenation and ventilation: Hypoxia and acidosis can exacerbate cardiotoxicity.[3]
-
Administer antiarrhythmic drugs with caution: The use of traditional antiarrhythmics can sometimes worsen local anesthetic-induced arrhythmias.[3]
-
Initiate Lipid Emulsion Therapy: Intravenous lipid emulsion is a primary treatment for local anesthetic-induced cardiotoxicity and can be effective in reversing arrhythmias.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common cardiovascular side effects of this compound observed in animal studies?
A1: The most frequently reported cardiovascular side effects are dose-dependent hypotension, a decrease in cardiac output and stroke volume, and cardiac arrhythmias, including bradycardia and ventricular tachycardia.[1] Myocardial depression appears to be a primary contributor to hypotension.[1]
Q2: What is the proposed mechanism of this compound-induced cardiotoxicity?
A2: The primary mechanism is the blockade of voltage-gated sodium channels in cardiomyocytes. This slows the upstroke of the cardiac action potential, leading to conduction disturbances. To a lesser extent, Etidocaine also blocks potassium and calcium channels, which can contribute to arrhythmias and negative inotropic effects.[2]
Q3: What is lipid emulsion therapy, and how does it work to reverse this compound cardiotoxicity?
A3: Intravenous lipid emulsion (ILE) therapy is a rescue treatment for severe local anesthetic systemic toxicity.[4] The primary proposed mechanism is the "lipid sink" theory, where the infused lipid droplets create an expanded lipid phase in the plasma, sequestering the lipophilic Etidocaine molecules and drawing them away from their sites of action in the myocardium.[5][6] Other proposed mechanisms include direct cardiotonic effects, enhanced fatty acid metabolism by the heart, and modulation of intracellular signaling pathways.[4][5][6]
Q4: What is the recommended dosing protocol for lipid emulsion therapy in an animal model of this compound toxicity?
A4: Based on guidelines for local anesthetic systemic toxicity, a common protocol for a 20% lipid emulsion is an initial intravenous bolus of 1.5 mL/kg over one minute, followed by a continuous infusion of 0.25 mL/kg/min.[2][7] If cardiovascular stability is not achieved, the bolus can be repeated up to two more times, and the infusion rate can be increased to 0.5 mL/kg/min.[2]
Q5: Are there any contraindications or potential adverse effects of lipid emulsion therapy?
A5: While generally considered safe for rescue therapy, potential adverse effects can include hyperlipidemia, pancreatitis, and interference with certain laboratory tests. In animals with severe metabolic disease, caution is advised. It is crucial to use a sterile technique to avoid infection, as lipid emulsions can support microbial growth.
Quantitative Data Summary
Table 1: Cardiovascular Effects of Intravenous this compound in Dogs
| Dose of Etidocaine HCl | Cardiovascular Effect | Reference |
| 0.3 to 3.0 mg/kg | Minimal changes in cardiovascular function | [1] |
| 10 mg/kg | Profound hypotension, significant decrease in cardiac output and stroke volume | [1] |
| Cumulative Lethal Dose | Approximately 40 mg/kg | [1] |
Table 2: Comparative CNS and Cardiovascular Toxicity of Amide Local Anesthetics in Dogs
| Drug | Mean Cumulative Convulsive Dose (mg/kg) | Dose for Irreversible Cardiovascular Depression | Reference |
| Etidocaine | 8.0 | 3.5 - 6.7 times the convulsive dose | [8] |
| Bupivacaine | 5.0 | 3.5 - 6.7 times the convulsive dose | [8] |
| Lidocaine | 22.0 | 3.5 - 6.7 times the convulsive dose | [8] |
Table 3: Efficacy of Lipid Emulsion Rescue from Bupivacaine-Induced Cardiac Toxicity in Dogs
| Treatment Group | Survival Rate after 10 minutes of unsuccessful cardiac massage | Reference |
| 20% Lipid Emulsion | 100% (6 out of 6 dogs) | [9] |
| Saline (Control) | 0% (0 out of 6 dogs) | [9] |
Experimental Protocols
Protocol 1: Induction of this compound Cardiotoxicity in a Canine Model
-
Animal Model: Mongrel dogs of either sex, anesthetized and ventilated.
-
Anesthesia: Pentobarbital anesthesia is commonly used.[1]
-
Instrumentation: Catheterization of a femoral artery for direct blood pressure monitoring and a femoral vein for drug administration. Placement of a Swan-Ganz catheter for measurement of cardiac output, pulmonary artery pressure, and central venous pressure. Standard ECG monitoring.
-
Procedure:
-
After a stabilization period, baseline cardiovascular parameters are recorded.
-
This compound is administered intravenously. To induce toxicity, a dose of 10 mg/kg can be administered as a bolus or a cumulative lethal dose of around 40 mg/kg can be infused.[1]
-
Cardiovascular parameters (blood pressure, heart rate, cardiac output, ECG) are continuously monitored and recorded.
-
Protocol 2: Lipid Emulsion Rescue from this compound-Induced Cardiac Arrest in a Canine Model
-
Model: Based on a bupivacaine-induced cardiac arrest model in dogs.[9]
-
Induction of Cardiac Arrest: Administer a rapid intravenous bolus of a toxic dose of this compound (e.g., a dose known to induce cardiovascular collapse).
-
Initial Resuscitation (Control Period): Initiate internal cardiac massage for a defined period (e.g., 10 minutes) without drug intervention.[9]
-
Lipid Emulsion Administration:
-
Monitoring: Continuously monitor ECG, arterial blood pressure, and other hemodynamic parameters throughout the resuscitation attempt.
-
Control Group: A control group should receive a saline infusion instead of a lipid emulsion following the same protocol.[9]
Visualizations
Caption: Signaling pathway of this compound cardiotoxicity.
Caption: Mechanisms of lipid emulsion rescue from local anesthetic cardiotoxicity.
Caption: Experimental workflow for studying Etidocaine cardiotoxicity and rescue.
References
- 1. Acute cardiovascular toxicity of intravenous amide local anesthetics in anesthetized ventilated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarasotaanesthesia.com [sarasotaanesthesia.com]
- 4. Lipid Emulsion Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dvm360.com [dvm360.com]
- 8. Comparative CNS toxicity of lidocaine, etidocaine, bupivacaine, and tetracaine in awake dogs following rapid intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jvsmedicscorner.com [jvsmedicscorner.com]
Refinement of Etidocaine hydrochloride administration for consistent results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent and effective administration of Etidocaine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an amide-type local anesthetic that primarily functions by blocking voltage-gated sodium channels (Nav) on the neuronal membrane.[1] By reversibly binding to the α subunit of these channels, it inhibits the influx of sodium ions necessary for the initiation and conduction of nerve impulses.[2][3] This action effectively halts the depolarization of the nerve cell membrane, leading to a loss of sensation in the targeted area.[2] Etidocaine's high lipid solubility and protein binding capacity contribute to its rapid onset and long duration of action.[1][4]
Q2: What are the key physicochemical properties of Etidocaine that influence its anesthetic activity?
A2: The anesthetic profile of Etidocaine is significantly influenced by three main properties:
-
pKa: Etidocaine has a pKa of 7.74, which is close to physiological pH.[1] This allows a significant portion of the anesthetic to exist in its uncharged, lipid-soluble form, facilitating rapid penetration of the nerve membrane.
-
Lipid Solubility: Etidocaine exhibits high lipid solubility, which is directly related to its potency.[4][5] This property allows it to readily cross the lipid-rich nerve cell membrane to reach its binding site on the sodium channel.[4]
-
Protein Binding: The long duration of action of Etidocaine is attributed to its high degree of protein binding within the sodium channel.[4] This secure binding prolongs the blockade of sodium ion influx.
Q3: How does the addition of a vasoconstrictor, like epinephrine, affect the performance of this compound?
A3: The addition of epinephrine to an this compound solution produces several effects:
-
Prolonged Duration of Action: Epinephrine constricts local blood vessels, which reduces the rate of systemic absorption of Etidocaine.[2][6] This keeps the anesthetic at the site of injection for a longer period, thereby extending the duration of the nerve block.[7][8]
-
Increased Intensity of Blockade: By localizing the anesthetic, epinephrine can lead to a more profound sensory and motor blockade.[9]
-
Reduced Systemic Toxicity: Slower absorption into the bloodstream lowers the peak plasma concentration of Etidocaine, reducing the risk of systemic side effects.[2][7]
-
Improved Hemostasis: The vasoconstrictive properties of epinephrine can help to control bleeding at the site of administration, which can be advantageous in certain experimental procedures.[2] However, it's important to note that in some contexts, Etidocaine with epinephrine has been associated with greater blood loss during surgery.[10]
Q4: What are the potential sources of variability in experimental results when using this compound?
A4: Inconsistent results in preclinical studies can arise from several factors:
-
Physiological Factors: The pH of the tissue can significantly impact the effectiveness of local anesthetics; inflamed or infected tissues with a lower pH can reduce the efficacy of the block.[4][11] Anatomical variations in nerve location and tissue vascularity can also play a role.[12]
-
Procedural Factors: The accuracy of the injection technique is critical. Suboptimal needle placement can lead to an incomplete or failed block.[13] The dose and concentration of the anesthetic must be appropriate for the target nerve and animal model.[14]
-
Formulation Factors: The preparation and storage of the Etidocaine solution can affect its stability and efficacy. Ensure proper dissolution and use of an appropriate vehicle.
Troubleshooting Guide
Issue 1: Inconsistent or incomplete nerve block.
| Possible Cause | Troubleshooting Step |
| Incorrect Needle Placement | Utilize a nerve stimulator or ultrasound guidance to ensure precise localization of the target nerve.[15][16] Confirm placement by observing expected muscle twitches at a low current (e.g., 0.2-0.5 mA) before injecting. |
| Suboptimal Dose or Concentration | Consult dose-response data and consider increasing the concentration or volume of the injectate within established safety limits. For a rat sciatic nerve block, a volume of 0.1-0.2 mL is often used.[15][17] |
| Tissue pH | If inflammation is present at the injection site, the acidic environment may reduce anesthetic efficacy.[4] Consider a more proximal nerve block or an alternative anesthetic approach. |
| Anatomical Variability | Be aware of potential variations in nerve anatomy between individual animals. Ultrasound guidance can help to account for this.[16] |
Issue 2: Shorter than expected duration of anesthesia.
| Possible Cause | Troubleshooting Step |
| Rapid Systemic Absorption | Consider the addition of a vasoconstrictor like epinephrine (e.g., 1:200,000) to the Etidocaine solution to prolong its local action.[7][9] |
| High Vascularity of Injection Site | Be mindful that highly vascular areas will lead to faster clearance of the anesthetic. The addition of epinephrine is particularly important in these locations.[4] |
| Inadequate Initial Dose | A higher initial dose may be required to achieve a longer-lasting block, but this must be balanced with the risk of systemic toxicity. |
Issue 3: Unexpected systemic side effects (e.g., central nervous system or cardiovascular changes).
| Possible Cause | Troubleshooting Step |
| Inadvertent Intravascular Injection | Always aspirate before injecting to ensure the needle is not in a blood vessel.[1] Administer the anesthetic slowly. |
| Dose Too High | Carefully calculate the dose based on the animal's body weight and do not exceed the recommended maximum dose. Be aware of the cumulative dose if multiple injections are performed. |
| Rapid Absorption from a Highly Vascular Site | The use of a vasoconstrictor can help to mitigate this by slowing systemic uptake.[2] |
Quantitative Data
Table 1: Comparative Anesthetic Properties of this compound
| Anesthetic Agent | Concentration | Onset of Action | Duration of Anesthesia (Sensory) | Notes |
| Etidocaine HCl | 1.5% | Rapid | 5-10 hours | Profound motor blockade.[1] |
| Etidocaine HCl with Epinephrine 1:200,000 | 1.5% | Rapid | >9 hours not infrequent for peripheral nerve blocks. | Duration is significantly prolonged compared to plain solution.[1][18] |
| Lidocaine HCl | 2.0% | Rapid | 1-2 hours | Shorter duration than Etidocaine.[1] |
| Lidocaine HCl with Epinephrine 1:100,000 | 2.0% | Rapid | 2-4 hours | Duration is approximately half that of Etidocaine with epinephrine.[18] |
Table 2: Preclinical Dose-Response Data for this compound
| Animal Model | Nerve Block | Etidocaine HCl Concentration | Volume | Observed Effect | Reference |
| Rat | Sciatic Nerve | 1.0% | 1 mL | Not specified | [19] |
| Rat | Infraorbital Nerve | 1.0% | 0.2 mL | Average duration of analgesia: 59 ± 25 minutes |
Note: Preclinical data for Etidocaine is limited in publicly available literature. Researchers should perform pilot studies to determine the optimal dose for their specific experimental model.
Experimental Protocols
Protocol 1: Rat Sciatic Nerve Block
This protocol is adapted from methodologies described for local anesthetic nerve blocks in rats.[15][17][20]
Materials:
-
This compound solution (e.g., 1.0% or 1.5% in sterile saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Nerve stimulator (optional, but recommended)
-
Anesthetic for brief sedation (e.g., isoflurane)
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the rat using a short-acting inhalant anesthetic like isoflurane. Place the animal in a prone or lateral position. Shave the fur over the hip and thigh area of the target limb.
-
Aseptic Preparation: Cleanse the injection site with an antiseptic solution.
-
Landmark Identification: Palpate the greater trochanter of the femur and the ischial tuberosity. The sciatic nerve is located between these two landmarks.
-
Needle Insertion: Insert the needle perpendicular to the skin, just posterior to the greater trochanter.
-
Nerve Localization (with nerve stimulator): If using a nerve stimulator set to 0.2-0.5 mA and 1 Hz, advance the needle slowly until plantar flexion or dorsiflexion of the foot is observed. This indicates proximity to the sciatic nerve.
-
Aspiration: Gently aspirate to confirm that the needle is not in a blood vessel. If blood appears, reposition the needle.
-
Injection: Slowly inject 0.1-0.2 mL of the this compound solution over 10-15 seconds.
-
Monitoring: Monitor the animal for the onset of motor and sensory blockade. Motor block can be assessed by observing for limb dragging or loss of the toe-spreading reflex. Sensory block can be tested by the withdrawal response to a non-damaging pinch of the paw.
-
Post-Procedure Care: Allow the animal to recover on a heating pad to maintain body temperature. Monitor for any adverse reactions.
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. nysora.com [nysora.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 6. quora.com [quora.com]
- 7. The effects of adding adrenaline to etidocaine and lignocaine in extradural anaesthesia II: Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of body locale and addition of epinephrine on the duration of action of a local anesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Peridural anesthesia with etidocaine. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound for local anesthesia and postoperative pain control in oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bestendoglenview.com [bestendoglenview.com]
- 12. apsf.org [apsf.org]
- 13. Suspected local anesthetic resistance after intrathecal, perineural, intraarticular and subcutaneous injections: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Settled science or unwarranted variation in local anesthetic dosing? An analysis from an International Registry of Regional Anesthesiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effectiveness of 1.5% etidocaine HCl with epinephrine 1:200,000 and 2% lidocaine HCl with epinephrine 1:100,000 in oral surgery: a clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Etidocaine Hydrochloride and Bupivacaine in Nerve Blocks for Researchers and Drug Development Professionals
In the landscape of regional anesthesia, the selection of a local anesthetic is pivotal to clinical outcomes. This guide provides a detailed comparison of two long-acting amide local anesthetics, Etidocaine hydrochloride and Bupivacaine, focusing on their comparative efficacy in nerve blocks. The information presented herein is curated for researchers, scientists, and professionals in drug development to facilitate informed decisions and further investigation.
Quantitative Comparison of Efficacy
The relative performance of Etidocaine and Bupivacaine across various clinically significant parameters is summarized below. Data has been compiled from multiple comparative studies.
| Parameter | This compound | Bupivacaine | Key Findings | Citations |
| Onset of Action | More rapid | Slower | Etidocaine consistently demonstrates a faster onset of both sensory and motor blockade. | [1][2] |
| Duration of Sensory Block (Analgesia) | Similar to Bupivacaine | Long-acting | While both are long-acting, some studies suggest pain may return sooner with Etidocaine compared to Bupivacaine. The addition of adrenaline increases the duration for both. | [1][2][3] |
| Motor Blockade | Higher frequency and greater intensity | Less intense | Etidocaine is noted for producing a significantly more profound motor block than Bupivacaine. | [1][2] |
| Duration of Motor Block | Similar to Bupivacaine | Similar to Etidocaine | No significant difference in the duration of motor blockade has been established between the two agents. | [2][3] |
| Potency | High | High | Both are considered potent long-acting local anesthetics. | [4] |
| Systemic Toxicity (CNS) | Lower than Bupivacaine | Higher than Etidocaine | In animal studies, the mean cumulative dose required for convulsive activity was higher for Etidocaine (8.0 mg/kg) compared to Bupivacaine (5.0 mg/kg), suggesting a wider margin of safety for Etidocaine regarding CNS toxicity. | [5] |
Experimental Protocols
The findings presented in this guide are based on double-blind, randomized controlled clinical trials. A generalized methodology for these studies is outlined below.
Study Design: A common design is a double-blind, randomized comparison. Patients are randomly allocated to receive either Etidocaine or Bupivacaine for a specific nerve block procedure (e.g., epidural, axillary plexus, or inferior alveolar nerve block).
Subject Population: Studies typically involve adult patients undergoing surgical procedures that require regional anesthesia. Exclusion criteria often include contraindications to the specific nerve block, known allergies to amide local anesthetics, and significant systemic diseases.
Anesthetic Administration: Standardized nerve block techniques are employed. For instance, in an epidural block study, a specific volume and concentration of the anesthetic (e.g., 20 ml of 1.5% etidocaine with adrenaline or 0.75% bupivacaine with adrenaline) are administered into the epidural space.[2] For peripheral nerve blocks like the axillary plexus block, specific volumes of 1% etidocaine with adrenaline or 0.5% bupivacaine with adrenaline are used.[1][3]
Data Collection and Analysis:
-
Onset of Action: The time from injection to the loss of sensation (e.g., to pinprick) or the inability to perform a specific motor function is recorded.
-
Duration of Analgesia: The time from the onset of sensory block until the patient first reports pain or requests postoperative analgesia is measured.
-
Motor Blockade: The intensity and duration of motor block are assessed using a standardized scale (e.g., Bromage scale for lower limb blocks) at regular intervals.
-
Statistical Analysis: Appropriate statistical tests are used to compare the means or medians of the outcome measures between the two groups.
Mechanism of Action: A Shared Pathway
Both Etidocaine and Bupivacaine are amide-type local anesthetics. Their primary mechanism of action involves the blockade of voltage-gated sodium channels on the intracellular side of the nerve membrane. This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a transient and reversible interruption of nerve conduction, leading to sensory and motor blockade in the innervated area. The difference in their clinical profiles, such as onset and motor block intensity, is attributed to their distinct physicochemical properties, including lipid solubility and protein binding.[4]
Conclusion
The choice between this compound and Bupivacaine for nerve blocks depends on the specific clinical requirements of the procedure. Etidocaine offers the advantage of a more rapid onset and a more profound motor block, which may be desirable for surgical procedures requiring muscle relaxation. Bupivacaine, while having a slower onset, may provide a slightly longer duration of sensory analgesia.[2] The potential for systemic toxicity, particularly CNS effects, appears to be lower with Etidocaine compared to Bupivacaine.[5] These factors, in conjunction with patient-specific considerations, should guide the selection process in both clinical practice and future drug development endeavors.
References
- 1. Comparative study with etidocaine and bupivacaine in epidural block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of bupivacaine and etidocaine in extradural blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Axillary plexus block with long-acting local anaesthetics (a comparative study of etidocaine and bupivacaine) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nysora.com [nysora.com]
- 5. Comparative CNS toxicity of lidocaine, etidocaine, bupivacaine, and tetracaine in awake dogs following rapid intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Etidocaine and Lidocaine Hydrochloride: Duration of Action and Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the local anesthetics Etidocaine hydrochloride and Lidocaine hydrochloride, with a focus on their duration of action. The information presented is collated from various clinical studies and pharmacological data, offering an objective overview for research and drug development purposes.
Executive Summary
This compound is a long-acting amide local anesthetic, while Lidocaine hydrochloride is considered to have an intermediate duration of action. Clinical evidence consistently demonstrates that Etidocaine provides a significantly longer period of sensory and motor blockade compared to Lidocaine. This prolonged effect is attributed to its higher lipid solubility and protein binding capacity. While both anesthetics exhibit a rapid onset of action, the extended duration of Etidocaine makes it a subject of interest for procedures requiring prolonged anesthesia and postoperative pain control.
Data Presentation: Quantitative Comparison
The following table summarizes the key pharmacokinetic and pharmacodynamic properties of this compound and Lidocaine hydrochloride based on available clinical data.
| Parameter | This compound | Lidocaine Hydrochloride | Source(s) |
| Onset of Action | Rapid (3-5 minutes) | Rapid (~1-5 minutes) | [1][2] |
| Duration of Sensory Analgesia (Peridural Route) | 1.5 to 2 times longer than Lidocaine | Intermediate (60-120 minutes without epinephrine) | [1][2] |
| Duration of Sensory Analgesia (Oral Surgery) | ~1.75-2.16 times longer than Lidocaine | Standard | [3] |
| Duration of Motor Block (Retrobulbar Anesthesia) | Considerably longer than Lidocaine | Standard | [4] |
| Protein Binding | High (~95%) | Moderate (60-80%) | [1][5] |
| Metabolism | Hepatic | Hepatic | [1][5] |
| Elimination Half-life | ~2.5 hours | ~1.5 to 2 hours | [5][6] |
| pKa | 7.74 | 7.86 | [1] |
Experimental Protocols
Detailed methodologies from key comparative studies are outlined below.
Study 1: Anesthesia in Oral Surgery
-
Objective: To compare the effectiveness of 1.5% etidocaine with epinephrine 1:200,000 and 2% lidocaine with epinephrine 1:100,000 in oral surgery.[3]
-
Study Design: A double-blind clinical comparison involving 28 patients requiring the extraction of bilaterally impacted third molars. Each patient served as their own control, receiving etidocaine on one side and lidocaine on the opposite side.[3]
-
Methodology:
-
Patient selection criteria included no medical problems and the need for bilateral impacted third molar extractions.[3]
-
Local anesthesia was administered using a standard nerve block technique for the inferior alveolar nerve.[7]
-
The onset and quality of anesthesia were assessed by the dental surgeon.[3]
-
Patients recorded the duration of lip numbness and the time to the onset of postoperative pain.[3]
-
The incidence, type, and severity of any adverse reactions were monitored and recorded.[3]
-
-
Key Findings: Both anesthetics had a similar rapid onset and quality of anesthesia. Etidocaine demonstrated a significantly longer duration of action, with recovery from lower lip numbness being 2.16 times longer and the onset of postoperative pain being 1.75 times longer compared to lidocaine. No adverse reactions were observed for either drug.[3]
Study 2: Retrobulbar Anesthesia for Cataract Surgery
-
Objective: To compare the clinical properties of 1% etidocaine HCl and 2% lidocaine HCl with epinephrine 1:200,000 for retrobulbar block in cataract surgery.[8]
-
Study Design: A double-blind, randomized study involving 50 patients. Patients were randomly assigned to receive either etidocaine or lidocaine.[8]
-
Methodology:
-
Fifty patients scheduled for cataract surgery were enrolled in the study.[8]
-
A retrobulbar block was performed using a standard technique with the assigned local anesthetic.
-
The onset time for both sensory and motor blockade was recorded.[8]
-
The duration of the anesthetic effect was monitored postoperatively.[8]
-
The requirement for postoperative pain medication was recorded for each patient.[8]
-
-
Key Findings: The onset time for sensory and motor block was similar for both drugs (approximately 3 minutes). The duration of action of etidocaine was considerably longer than that of lidocaine, and patients who received etidocaine required less postoperative pain medication.[8]
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Amide Local Anesthetics
The following diagram illustrates the common signaling pathway for amide local anesthetics like Etidocaine and Lidocaine, which involves the blockade of voltage-gated sodium channels in nerve cells.
Caption: Mechanism of action of amide local anesthetics.
Experimental Workflow: Comparative Clinical Trial
The diagram below outlines a typical workflow for a double-blind, comparative clinical trial evaluating the duration of action of Etidocaine and Lidocaine.
References
- 1. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. EyeRounds.org: Retrobulbar Block, Peribulbar block and Common Nerve Blocks in Ophthalmology [webeye.ophth.uiowa.edu]
- 3. The effectiveness of 1.5% etidocaine HCl with epinephrine 1:200,000 and 2% lidocaine HCl with epinephrine 1:100,000 in oral surgery: a clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of etidocaine and lidocaine for retrobulbar anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Etidocaine - Wikipedia [en.wikipedia.org]
- 7. Comparison of the effectiveness of etidocaine and lidocaine as local anesthetic agents during oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etidocaine used for retrobulbar block: a comparison with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Systemic Toxicity of Etidocaine and Other Amide Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the systemic toxicity of etidocaine with other commonly used amide local anesthetics: lidocaine, bupivacaine, and ropivacaine. The information presented is collated from various experimental studies to offer an objective overview supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Executive Summary
Amide local anesthetics are indispensable in clinical practice for pain management. However, their potential for systemic toxicity, particularly cardiotoxicity and neurotoxicity, remains a significant concern. This comparative guide focuses on etidocaine, a long-acting amide local anesthetic, and evaluates its systemic toxicity profile against lidocaine, bupivacaine, and ropivacaine. Animal studies have consistently demonstrated that etidocaine and bupivacaine exhibit a higher systemic toxicity compared to lidocaine.[1] A critical indicator of the margin of safety for local anesthetics is the ratio of the dose required for cardiovascular collapse to the dose that induces central nervous system (CNS) toxicity (CC/CNS ratio). Etidocaine and bupivacaine are characterized by a lower CC/CNS ratio, signifying a narrower safety margin and a higher risk of concurrent CNS and cardiovascular adverse events.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the systemic toxicity of etidocaine and other selected amide local anesthetics from various animal models and routes of administration.
Table 1: Intravenous Toxicity Data in Dogs
| Anesthetic | Convulsive Dose (mg/kg) | Lethal Dose (mg/kg) | CC/CNS Ratio |
| Etidocaine | 8.0[2] | 40[3] | 5.0 |
| Lidocaine | 22.0[2] | 80[3] | 3.6 |
| Bupivacaine | 5.0[2] | 20[3] | 4.0 |
| Ropivacaine | 4.88 (convulsive dose) | 42 (cardiovascular collapse) | 8.6 |
Table 2: Intraperitoneal Toxicity Data in Mice
| Anesthetic | CD50 (mg/kg) | LD50 (mg/kg) |
| Lidocaine | 111.0[4] | 133.1[4] |
| Bupivacaine | 57.7[4] | 58.7[4] |
| Ropivacaine | - | 115 |
Table 3: Subcutaneous and Intravenous LD50 Data in Rodents
| Anesthetic | Animal Model | Route | LD50 (mg/kg) |
| Bupivacaine | Rat (adult) | Subcutaneous | 30 |
| Ropivacaine | Rat (adult) | Subcutaneous | 54 |
Experimental Protocols
Determination of Median Lethal Dose (LD50) and Median Convulsive Dose (CD50)
The LD50 and CD50 values are crucial metrics for assessing the acute toxicity of local anesthetics. The following protocol outlines a general methodology used in animal studies, primarily in rodents and canines.
Objective: To determine the dose of a local anesthetic that is lethal to 50% (LD50) or causes convulsions in 50% (CD50) of the test animal population.
Materials:
-
Amide local anesthetic solutions of varying concentrations.
-
Experimental animals (e.g., mice, rats, or dogs of a specific strain, age, and weight).
-
Administration equipment (syringes, infusion pumps).
-
Monitoring equipment (observational cages, EEG for seizure detection).
Procedure:
-
Animal Preparation: Animals are acclimated to the laboratory environment. For intravenous studies, a catheter may be placed in a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs).
-
Dose Ranging: A preliminary study with a small number of animals is conducted to determine the approximate dose range that elicits toxic effects.
-
Group Allocation: Animals are randomly assigned to different dose groups. Each group receives a specific dose of the local anesthetic.
-
Administration: The anesthetic is administered via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal). For intravenous administration, a constant infusion rate is often used to mimic accidental intravascular injection.
-
Observation: Animals are closely monitored for a defined period for signs of toxicity. For CD50 determination, the primary endpoint is the onset of convulsions, often confirmed by EEG monitoring. For LD50, the endpoint is death.
-
Data Analysis: The number of animals exhibiting the endpoint in each dose group is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 and CD50 values and their confidence intervals.
Determination of the CC/CNS Ratio
The CC/CNS ratio is a critical indicator of the relative cardiotoxicity of a local anesthetic. A lower ratio suggests a greater risk of cardiovascular collapse occurring at or near the dose that causes CNS toxicity.
Objective: To determine the ratio of the dose of a local anesthetic causing cardiovascular collapse to the dose causing convulsions.
Materials:
-
Amide local anesthetic solution.
-
Instrumented experimental animals (typically larger animals like dogs or sheep).
-
Intravenous infusion pump.
-
CNS monitoring equipment: Electroencephalogram (EEG) to detect seizure activity.
-
Cardiovascular monitoring equipment: Electrocardiogram (ECG) for arrhythmias and conduction abnormalities, and a catheter for invasive blood pressure monitoring.
Procedure:
-
Animal Instrumentation: The animal is anesthetized, and various monitoring devices are placed. This includes EEG electrodes to monitor brain activity, ECG leads to monitor cardiac rhythm, and an arterial line to continuously measure blood pressure.
-
Drug Infusion: The local anesthetic is administered intravenously at a constant, controlled rate.
-
CNS Toxicity Endpoint (Convulsive Dose): The animal is monitored for the first signs of seizure activity on the EEG. The cumulative dose of the anesthetic administered at the point of seizure onset is recorded as the convulsive dose.
-
Cardiovascular Collapse Endpoint: The infusion of the local anesthetic continues, and cardiovascular parameters are closely monitored. Cardiovascular collapse is typically defined by a profound and sustained drop in blood pressure and the appearance of severe, life-threatening arrhythmias or asystole. The cumulative dose at which this occurs is recorded.
-
Ratio Calculation: The CC/CNS ratio is calculated by dividing the cumulative dose that caused cardiovascular collapse by the cumulative dose that induced convulsions.
Signaling Pathways in Amide Anesthetic Systemic Toxicity
The systemic toxicity of amide local anesthetics is primarily initiated by their blockade of voltage-gated sodium channels in excitable tissues of the central nervous and cardiovascular systems. However, the downstream effects are complex and involve multiple cellular targets.
Caption: Signaling pathway of amide local anesthetic systemic toxicity.
Experimental Workflow for Toxicity Assessment
The determination of the systemic toxicity of local anesthetics involves a structured experimental workflow, from initial dose-ranging studies to the final calculation of toxicity metrics.
Caption: General experimental workflow for assessing local anesthetic systemic toxicity.
Conclusion
The systemic toxicity of amide local anesthetics is a critical consideration in their clinical use and development. This comparative guide highlights that etidocaine, similar to bupivacaine, possesses a higher systemic toxicity profile compared to lidocaine and ropivacaine. This is evidenced by lower lethal and convulsive doses in animal models and, most notably, a lower CC/CNS ratio, indicating a reduced margin of safety between CNS and cardiovascular toxic events. The underlying mechanism of this toxicity is multifactorial, stemming from the blockade of sodium, calcium, and potassium channels, as well as direct inhibitory effects on mitochondrial function. Researchers and drug development professionals should consider these differences in toxicity profiles when selecting or developing local anesthetic agents for specific clinical applications.
References
- 1. Suppression of mitochondrial respiration with local anesthetic ropivacaine targets breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
Validating the differential blockade of sensory and motor fibers by Etidocaine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Etidocaine hydrochloride's performance in achieving differential blockade of sensory and motor nerve fibers against other local anesthetics. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
This compound is a long-acting, amide-type local anesthetic known for its rapid onset of action.[1] A key characteristic of any local anesthetic is its ability to produce a differential block, ideally blocking sensory (nociceptive) pathways while minimally affecting motor function. This property is crucial for various clinical applications, such as providing analgesia during labor without impairing the patient's ability to push. However, extensive clinical data indicates that this compound demonstrates a limited separation between its sensory and motor blocking effects, frequently leading to a profound and prolonged motor blockade.[2]
Comparative Analysis of Sensory and Motor Blockade
Clinical studies have consistently shown that this compound produces a more intense motor blockade compared to other long-acting local anesthetics like bupivacaine. This section presents quantitative data from comparative studies.
Table 1: Onset and Duration of Sensory and Motor Blockade (Epidural Anesthesia)
| Local Anesthetic | Concentration | Onset of Motor Blockade | Duration of Maximal Motor Blockade (minutes) | Time to Complete Restoration of Motor Function (minutes) | Sensory Blockade Duration (relative to motor block) |
| Etidocaine HCl | 1.5% with epinephrine | Significantly more rapid than bupivacaine and mepivacaine | 360 | 600 | Motor blockade outlasted sensory blockade by 150 minutes[3] |
| Bupivacaine HCl | 0.5% with epinephrine | Slower than etidocaine | - | 360 | - |
| Mepivacaine HCl | 2.0% with epinephrine | Slower than etidocaine | 60 | 180 | - |
Data sourced from a double-blind study by Axelsson K, et al. (1989).[3]
Table 2: Intensity of Motor Blockade (Epidural Anesthesia)
| Local Anesthetic | Concentration | Degree of Motor Blockade |
| Etidocaine HCl | 1.5% with epinephrine | Complete motor blockade in all subjects[3] |
| Bupivacaine HCl | 0.5% with epinephrine | 5%-33% of initial muscle force remained[3] |
| Mepivacaine HCl | 2.0% with epinephrine | 5%-33% of initial muscle force remained[3] |
Data sourced from a double-blind study by Axelsson K, et al. (1989).[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of differential nerve blockade.
Assessment of Motor Blockade
1. Quantitative Assessment: Dynamometry
-
Objective: To quantitatively measure muscle force and the degree of motor blockade.
-
Procedure:
-
Establish a baseline muscle force for specific movements (e.g., isometric plantar flexion of the foot, hip flexion, knee extension) using a dynamometer before the administration of the local anesthetic.[4]
-
Following epidural injection, record muscle force at regular intervals.
-
The onset of motor blockade is defined as the time to a predetermined reduction in muscle force (e.g., 90% reduction).
-
The duration of maximal motor blockade is the time interval during which the muscle force remains at its lowest point.
-
The time to complete restoration of motor function is the time taken for the muscle force to return to baseline levels.
-
2. Qualitative Assessment: Bromage Scale
-
Objective: To qualitatively assess the intensity of motor blockade in the lower limbs.
-
Procedure:
-
The patient is asked to perform a series of movements with their legs.
-
The degree of motor block is graded based on the patient's ability to move their knees and feet.[5]
-
The scale is as follows:
-
Bromage 0 (None): Full movement of legs and feet.
-
Bromage 1 (Partial): Just able to flex knees, with free movement of feet.
-
Bromage 2 (Almost Complete): Unable to flex knees, but with free movement of feet.
-
Bromage 3 (Complete): Unable to move legs or feet.[5]
-
-
Assessment of Sensory Blockade
1. Electric Pain Stimuli
-
Objective: To determine the level of sensory blockade to a noxious stimulus.
-
Procedure:
-
A baseline pain threshold is established before the anesthetic administration by applying a controlled electrical stimulus to the skin.
-
After injection, the stimulus is applied at various dermatomal levels.
-
The absence of a painful sensation at a previously painful stimulus intensity indicates a successful sensory block at that dermatome.[4]
-
2. Pinprick Test
-
Objective: To assess the extent of sensory blockade to a sharp stimulus.
-
Procedure:
-
A sterile sharp object (e.g., a needle) is gently applied to the skin at various dermatomal levels, moving from an unanesthetized area to an anesthetized area.[6][7]
-
The patient is asked to report when the sensation changes from sharp to dull or is no longer felt.
-
The highest dermatomal level at which the sharp sensation is lost is recorded as the level of sensory blockade.[6][7]
-
3. Cold Sensation Test
-
Objective: To determine the level of sensory blockade to temperature.
-
Procedure:
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for a clinical trial.
Conclusion
The available experimental data strongly indicates that this compound produces a profound motor blockade that is often more intense and longer-lasting than its sensory blockade. While its rapid onset of action is a notable feature, the lack of a significant differential between sensory and motor fiber blockade limits its utility in clinical scenarios where preservation of motor function is desirable. In contrast, local anesthetics like bupivacaine may offer a more favorable profile for achieving sensory analgesia with less motor impairment. These characteristics should be carefully considered in the development and application of nerve-blocking agents for specific therapeutic targets.
References
- 1. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 3. Motor and sensory blockade after epidural injection of mepivacaine, bupivacaine, and etidocaine--a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Peridural anesthesia with etidocaine. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study with etidocaine and bupivacaine in epidural block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firattipdergisi.com [firattipdergisi.com]
- 7. Sensory assessment of epidural block for Caesarean section: a systematic comparison of pinprick, cold and touch sensation | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 8. Anaesthesia and Pain Management : Assessment of sensory block [rch.org.au]
A Comparative Guide to Etidocaine Hydrochloride and Ropivacaine for Postoperative Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of etidocaine hydrochloride and ropivacaine for postoperative analgesia, focusing on their performance in experimental and clinical models. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of local anesthetics for postoperative pain management studies and clinical applications.
Mechanism of Action
Both etidocaine and ropivacaine are amide-type local anesthetics that exert their analgesic effects by blocking nerve impulse conduction. Their primary mechanism of action involves the reversible inhibition of voltage-gated sodium channels within the nerve cell membrane. By binding to the sodium channels, these agents prevent the influx of sodium ions that is necessary for the generation and propagation of action potentials. This blockade of nerve impulses results in a loss of sensation, providing localized pain relief.
Ropivacaine is a pure S-enantiomer, a characteristic that is associated with a reduced potential for central nervous system and cardiotoxicity compared to racemic mixtures of other local anesthetics. It also exhibits a degree of differential blockade, with a greater effect on sensory nerve fibers (Aδ and C fibers) than motor fibers (Aβ fibers), which can be advantageous when motor function preservation is desirable. Etidocaine is noted for its rapid onset and long duration of action, but it tends to produce a more profound motor blockade.
Caption: Mechanism of action for amide local anesthetics.
Experimental Data Comparison
The following tables summarize quantitative data from a key comparative study involving epidural anesthesia.
| Pharmacokinetic and Pharmacodynamic Parameters | This compound (1%) | Ropivacaine (1%) | Reference |
| Onset of Analgesia (First Blocked Segment) | 5.2 min | 5.5 min | [1] |
| Time to Highest Thoracic Dermatome | 30 +/- 18 min | 26 +/- 9 min | [1] |
| Duration of Sensory Anesthesia (T10) | 191 +/- 86 min | 278 +/- 67 min | [1] |
| Two-Segment Regression Time | 174 +/- 81 min | 201 +/- 52 min | [1] |
| Total Duration of Sensory Block | 223 +/- 62 min | 428 +/- 65 min | [1] |
| Motor Block (Bromage Scale) | 2.4 | 2.3 | [1] |
| Analgesic Adequacy | 40% (60% required additional analgesics) | Nearly 100% | [1] |
Experimental Protocols
Comparative Study of Epidural Anesthesia
-
Objective: To compare the efficacy of 1% etidocaine, 1% ropivacaine, and 0.75% bupivacaine for epidural anesthesia.
-
Study Design: A double-blind, randomized controlled trial for the ropivacaine and bupivacaine arms, and an open study for the etidocaine arm.
-
Subjects: ASA I or II patients, aged 18-70 years, weighing 50-100 kg, scheduled for varicose vein stripping.
-
Procedure:
-
Patients were placed in a sitting position.
-
The epidural space was identified at the L3/4 interspace using the "loss of resistance" technique with a midline approach.
-
An initial injection of 3 ml of the local anesthetic was administered, followed by the remaining volume at a rate of 10 ml/min after 1 minute.
-
Patients were then positioned supine.
-
-
Assessments:
-
Analgesia: Determined by the pin-prick method.
-
Motor Blockade: Assessed using the Bromage scale.
-
Hemodynamics: Heart rate and blood pressure were monitored for 3 hours post-injection.
-
-
Reference: [1]
Caption: A typical experimental workflow for comparing local anesthetics.
Discussion of Findings
The available data from a direct comparative study indicates that ropivacaine provides a significantly longer duration of sensory blockade compared to etidocaine when administered epidurally.[1] In this study, ropivacaine's total duration of sensory block was nearly twice that of etidocaine.[1] Furthermore, ropivacaine demonstrated superior analgesic adequacy, with nearly all patients achieving sufficient anesthesia for surgery, whereas a majority of patients in the etidocaine group required supplemental analgesics.[1] The onset of analgesia was rapid for both drugs, with etidocaine having a slightly faster onset.[1] Both agents produced a profound motor block, with etidocaine showing a slightly higher average motor block score.[1]
While direct comparative data in other postoperative models is limited, studies comparing these agents to other local anesthetics provide further insights. Ropivacaine is often chosen for its favorable safety profile and its tendency to produce less motor blockade at lower concentrations, which is beneficial for postoperative recovery.[2] Etidocaine is recognized for its rapid onset and long duration of action, though its propensity for significant motor blockade can be a limiting factor in some postoperative scenarios.[3]
Conclusion
Based on the available evidence, ropivacaine appears to offer a more reliable and longer-lasting analgesic effect for postoperative pain management compared to etidocaine, particularly in the context of epidural anesthesia. The superior analgesic adequacy and extended duration of sensory block make ropivacaine a strong candidate for clinical applications where prolonged postoperative pain relief is a primary goal. Etidocaine's rapid onset is a notable feature, but its shorter duration of action and the high incidence of inadequate analgesia in the cited study are significant considerations. Further direct comparative studies in various postoperative pain models are warranted to provide a more comprehensive understanding of the relative performance of these two local anesthetics.
References
- 1. Clinical evaluation of etidocaine in continuous caudal analgesia for pelvic floor repair and post-operative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benefit-risk assessment of ropivacaine in the management of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
Unraveling Anesthetic Cross-Reactivity: A Comparative Guide to Etidocaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etidocaine hydrochloride with other structurally similar amide-type local anesthetics, focusing on the potential for immunological cross-reactivity. Understanding the structural and metabolic similarities between these compounds is paramount in predicting and mitigating adverse drug reactions. This document offers detailed experimental protocols and visual aids to facilitate further investigation and inform drug development strategies.
Structural and Metabolic Comparison of Amide-Type Local Anesthetics
Etidocaine, an amide-type local anesthetic, shares a core structure with other commonly used agents in this class, consisting of a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic amine group.[1] This structural similarity is the primary basis for potential cross-reactivity. The metabolism of these anesthetics, predominantly occurring in the liver via cytochrome P450 enzymes, presents another critical area for comparison, as shared metabolic pathways can lead to the formation of similar antigenic metabolites.[2][3]
Below is a summary of the key structural features and metabolic pathways of Etidocaine and other selected amide-type local anesthetics.
| Anesthetic | Chemical Structure (Core) | Key Metabolic Pathways | Major Metabolites | Primary Cytochrome P450 Isoforms Involved |
| Etidocaine | N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide | Hepatic N-dealkylation, hydroxylation, and cyclization.[4] | 2-amino-2'-butyroxylidide, 2-N-ethylamino-2'-butyroxylidide, 2-N-propylamino-2'-butyroxylidide, 2,6-dimethylaniline, 4-hydroxy-2,6-dimethylaniline, cyclic imidazolidinedione and imidazolinone derivatives.[4] | Not definitively specified in literature, but likely CYP1A2 and CYP3A4 based on similar amides. |
| Lidocaine | N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide | Hepatic N-de-ethylation, hydroxylation.[4] | Monoethylglycinexylidide (MEGX), Glycinexylidide (GX), 2,6-xylidine, 4-hydroxy-2,6-dimethylaniline.[4][5] | CYP1A2, CYP3A4.[5] |
| Mepivacaine | N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide | Hepatic N-demethylation, hydroxylation.[6][7] | 2',6'-pipecoloxylidide, two phenolic metabolites (glucuronide conjugates).[6] | Not definitively specified in literature. |
| Bupivacaine | 1-butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | Hepatic N-dealkylation, hydroxylation.[2] | 2,6-pipecoloxylidide (desbutylbupivacaine), 3'-hydroxy-bupivacaine, 4'-hydroxy-bupivacaine.[2][8] | CYP3A4, CYP1A2. |
| Ropivacaine | (S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide | Hepatic N-dealkylation, aromatic hydroxylation.[9][10] | 2',6'-pipecoloxylidide (PPX), 3'-hydroxy-ropivacaine, 4'-hydroxy-ropivacaine.[11] | CYP1A2, CYP3A4.[10] |
| Prilocaine | N-(2-methylphenyl)-2-(propylamino)propanamide | Hepatic and renal hydrolysis.[12][13] | o-toluidine, N-propylalanine.[12] | Carboxylesterases, CYP2E1, CYP3A4.[14] |
| Articaine | Methyl 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylate | Hydrolysis in plasma and tissues by esterases.[3][15] | Articainic acid.[3] | Plasma esterases.[3] |
Documented Cross-Reactivity
While true allergic reactions to amide-type local anesthetics are rare, isolated cases of cross-reactivity have been reported. For instance, studies have shown potential cross-reactivity between mepivacaine, lidocaine, and ropivacaine.[5][9] It is hypothesized that the shared xylidine ring structure or similar metabolites could be responsible for these immunological responses. Given the structural similarities, a potential for cross-reactivity between Etidocaine and other amide anesthetics, particularly those with a 2,6-dimethylaniline moiety like lidocaine, mepivacaine, bupivacaine, and ropivacaine, should be considered.
Experimental Protocols for Assessing Cross-Reactivity
To investigate the potential for cross-reactivity with this compound, a combination of in vitro and in vivo assays is recommended. The following are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To detect and quantify the binding of patient-derived antibodies (IgE) to Etidocaine and other amide local anesthetics.
Methodology:
-
Antigen Coating: Coat 96-well microtiter plates with a conjugate of Etidocaine-human serum albumin (HSA) and separately with HSA conjugates of other amide anesthetics (e.g., lidocaine, mepivacaine). Incubate overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add patient serum samples (diluted in blocking buffer) to the wells and incubate for 2 hours at 37°C. Include positive and negative control sera.
-
Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-human IgE antibody. Incubate for 1 hour at 37°C.
-
Detection: After washing, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the absorbance values for Etidocaine with those of other anesthetics to determine the degree of antibody binding and potential cross-reactivity.
Basophil Activation Test (BAT)
Objective: To assess the activation of basophils (a type of white blood cell involved in allergic reactions) in response to Etidocaine and other amide anesthetics.
Methodology:
-
Blood Collection: Collect fresh heparinized whole blood from the patient.
-
Cell Stimulation: Aliquot the blood into tubes and stimulate with various concentrations of this compound and other amide anesthetics for 15-30 minutes at 37°C. Include a positive control (e.g., anti-IgE antibody) and a negative control (buffer).
-
Staining: Add a cocktail of fluorescently labeled antibodies against basophil surface markers (e.g., CD63, CD203c, CCR3) to identify and quantify activated basophils.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Gate on the basophil population and quantify the percentage of activated (CD63 positive) basophils.
-
Analysis: Compare the percentage of basophil activation induced by Etidocaine with that of other anesthetics to evaluate cross-reactivity at a cellular level.
In Vivo Skin Testing
Objective: To determine the in vivo allergic response to Etidocaine and other amide anesthetics through skin prick and intradermal testing. (Note: This should only be performed by a qualified allergist in a clinical setting with emergency resuscitation equipment readily available.)
Methodology:
-
Skin Prick Test (SPT):
-
Apply a drop of the test solutions (preservative-free Etidocaine and other amide anesthetics at appropriate concentrations, typically 1-10 mg/mL) onto the patient's forearm.
-
Use a sterile lancet to prick the skin through each drop.
-
Include a positive control (histamine) and a negative control (saline).
-
Read the results after 15-20 minutes. A wheal diameter of ≥3 mm larger than the negative control is considered positive.
-
-
Intradermal Test (IDT):
-
If the SPT is negative, proceed with IDT.
-
Inject a small volume (e.g., 0.02 mL) of a more diluted anesthetic solution (e.g., 1:100 or 1:10 dilution of the commercial preparation) intradermally to raise a small bleb.
-
Include positive and negative controls.
-
Read the results after 15-20 minutes. An increase in wheal diameter of ≥3 mm from the initial bleb is considered positive.
-
Visualizing Pathways and Workflows
To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Comparative Metabolic Pathways of Etidocaine and Lidocaine.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
References
- 1. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. DailyMed - MEPIVACAINE- mepivacaine hydrochloride injection, solution [dailymed.nlm.nih.gov]
- 8. [Metabolites of bupivacaine in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions_Chemicalbook [chemicalbook.com]
- 13. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Articaine - Wikipedia [en.wikipedia.org]
Evaluating the effect of different vasoconstrictors on Etidocaine hydrochloride's performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the effects of different vasoconstrictors on the clinical performance of Etidocaine hydrochloride, a long-acting amide local anesthetic. By examining key performance indicators such as onset of action, duration of anesthesia, and potential side effects, this document aims to inform researchers and drug development professionals on the optimal pairing of vasoconstrictors with Etidocaine for various clinical applications.
Executive Summary
The addition of vasoconstrictors to this compound solutions is a common practice to prolong the duration of local anesthesia and reduce systemic absorption. This guide delves into the comparative efficacy of different vasoconstrictors when combined with Etidocaine, with a focus on experimental data from clinical trials. While quantitative data for a direct head-to-head comparison is limited in publicly available literature, existing studies provide valuable insights into the performance of these combinations. This guide synthesizes the available information to facilitate informed decision-making in research and development.
Data Presentation: Performance Metrics of this compound with Different Vasoconstrictors
The following tables summarize the available data on the performance of this compound when used alone and in combination with different vasoconstrictors.
Table 1: Comparison of this compound with and without Vasoconstrictors in Epidural Anesthesia
| Formulation | Onset of Action | Duration of Anesthesia | Intensity of Blockade | Intraoperative Analgesia |
| 1.5% Etidocaine HCl | Slower | Shorter | Less Intensive | Insufficient |
| 1.5% Etidocaine HCl with Adrenaline (Epinephrine) 1:200,000 | Faster | Longer | More Intensive | Improved |
| 1.5% Etidocaine HCl with Ornipressine 1 IU/10 ml | Faster | Longer | More Intensive | Improved, but less than with Adrenaline |
Data based on a randomized double-blind study in orthopedic patients. The development of sensory and motor blockade became faster and more intensive with the addition of both vasoconstrictors. Adrenaline improved the effects of etidocaine more than did ornipressine[1].
Table 2: Performance of this compound with Epinephrine in Dental Anesthesia
| Anesthetic Solution | Application | Onset of Action | Duration of Anesthesia | Adverse Effects |
| 1.5% Etidocaine HCl with Epinephrine 1:200,000 | Inferior alveolar nerve block | Rapid | Longer than Lidocaine with Epinephrine 1:100,000 | No adverse local or systemic effects observed |
Based on a double-blind study in patients undergoing removal of impacted third molars. The duration of action of etidocaine was longer than that of lidocaine as reflected in more prolonged numbness of the lip and delayed onset of pain[2].
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of clinical findings. Below are generalized protocols based on the cited studies for evaluating the efficacy of local anesthetic formulations.
Protocol 1: Evaluation of Epidural Anesthesia
A randomized, double-blind clinical trial design is commonly employed.
-
Patient Population: Adult patients scheduled for a specific surgical procedure (e.g., orthopedic surgery of the lower extremities).
-
Grouping: Patients are randomly assigned to receive one of the following epidural solutions:
-
Group A: this compound without a vasoconstrictor.
-
Group B: this compound with Adrenaline (Epinephrine).
-
Group C: this compound with another vasoconstrictor (e.g., Ornipressine).
-
-
Anesthetic Administration: A standardized volume and concentration of the assigned anesthetic solution is administered into the epidural space at a specific vertebral level.
-
Assessment of Sensory Blockade:
-
Method: Testing for loss of sensation to a specific stimulus (e.g., pinprick, cold, or electric pain stimuli) at various dermatomes.
-
Measurements: Onset time (time to first loss of sensation), time to maximum spread of sensory block, and duration of sensory block (time to return of sensation).
-
-
Assessment of Motor Blockade:
-
Method: Using a standardized scale such as the Bromage score (ranging from 0 for no motor block to 3 or 4 for complete motor block) or dynamometry to measure muscle strength.
-
Measurements: Onset time of motor block, degree of motor block at specific time points, and duration of motor block.
-
-
Assessment of Intraoperative Analgesia: Recording the need for supplemental analgesics during the surgical procedure.
-
Monitoring of Adverse Effects: Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation) and recording of any patient-reported side effects.
Protocol 2: Evaluation in Dental Anesthesia
A double-blind, split-mouth or parallel-group study design is typically used.
-
Patient Population: Adult patients requiring a specific dental procedure (e.g., extraction of bilateral impacted third molars).
-
Grouping:
-
Split-mouth design: Each patient receives two different anesthetic formulations, one on each side of the mouth, in a randomized order.
-
Parallel-group design: Patients are randomly assigned to receive one of the anesthetic formulations.
-
-
Anesthetic Administration: A standardized volume of the anesthetic solution is administered using a specific injection technique (e.g., inferior alveolar nerve block).
-
Assessment of Anesthetic Efficacy:
-
Method: Subjective patient reports of pain using a visual analog scale (VAS) or verbal rating scale during the dental procedure. Objective measures such as response to electric pulp testing can also be used.
-
Measurements: Onset of anesthesia (time to no sensation), and success rate (percentage of patients achieving profound anesthesia).
-
-
Assessment of Duration of Anesthesia:
-
Method: Patient self-reporting of the return of normal sensation (e.g., numbness of the lip).
-
Measurements: Time from injection to the complete return of sensation.
-
-
Monitoring of Adverse Effects: Recording any local or systemic adverse reactions reported by the patient or observed by the clinician.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways of this compound and the vasoconstrictors discussed.
Caption: Signaling pathway of this compound.
Caption: Signaling pathways of common vasoconstrictors.
Experimental Workflow
The diagram below outlines a typical workflow for a clinical trial evaluating the performance of this compound with different vasoconstrictors.
Caption: A typical experimental workflow.
References
Comparative analysis of lipid solubility among long-acting local anesthetics
Comparative Analysis of Lipid Solubility in Long-Acting Local Anesthetics
The efficacy, potency, and duration of action of long-acting local anesthetics are intrinsically linked to their physicochemical properties, with lipid solubility being a critical determinant.[1][2] Higher lipid solubility facilitates the penetration of the anesthetic agent through the lipid-rich nerve membrane to reach its site of action on the intracellular side of voltage-gated sodium channels.[1][2][3] This guide provides a comparative analysis of the lipid solubility of common long-acting local anesthetics, supported by experimental data and detailed methodologies.
Quantitative Comparison of Physicochemical Properties
The lipophilicity of a drug is quantitatively expressed by its partition coefficient, which measures its distribution in an immiscible biphasic system, typically octanol and water. The logarithm of this ratio is known as logP. A higher logP value indicates greater lipid solubility. The following table summarizes the key physicochemical properties of selected long-acting local anesthetics that influence their activity.
| Anesthetic | Molecular Weight (Da) | pKa (25-36°C) | Octanol-Water Partition Coefficient (logP) | Protein Binding (%) | Potency (Relative to Lidocaine) | Duration of Action |
| Bupivacaine | 288 | 8.1 | 3.41[4] | 95-96[3][5] | 4[3] | Long[3] |
| Levobupivacaine | 288 | 8.1 | 3.6[6] | 95[5] | 4 | Long |
| Ropivacaine | 274 | 8.1 | 2.9[4] | 94-95[3][5] | 4[3] | Long[3] |
| Tetracaine | 264 | 8.5 | 4.1 (Heptane/buffer)[3] | 76[3] | 4[3] | Long[3] |
| Lidocaine | 234 | 7.8-7.9 | 2.44[4] | 64[3] | 1[3] | Medium[3] |
| Mepivacaine | 246 | 7.7 | 1.95[4] | - | 1.5[7] | - |
Note: Partition coefficients can vary slightly based on experimental conditions such as the specific buffer and pH used.
Mechanism of Action: The Role of Lipid Solubility
Local anesthetics function by blocking nerve impulse propagation through the inhibition of voltage-gated sodium channels in the neuronal membrane.[1][2] The drug, administered extracellularly, must first cross the nerve sheath and cell membrane to access its binding site from within the cell.
-
Membrane Permeation: Local anesthetics exist in equilibrium between an uncharged (lipid-soluble) base form and a charged (water-soluble) cationic form.[2] The uncharged, lipophilic form readily diffuses across the lipid bilayer of the nerve membrane.[1] Higher lipid solubility enhances this penetration, leading to a faster onset and greater potency.[2][3][8]
-
Intracellular Action: Once inside the axoplasm, the anesthetic re-equilibrates. The charged, cationic form is the active species that binds to the open state of the sodium channel from the intracellular side.[1][3]
-
Channel Blockade: This binding stabilizes the sodium channel in its inactive state, preventing the influx of sodium ions required for depolarization.[8] Consequently, the action potential fails to propagate, resulting in a conduction blockade and the sensation of numbness.
The following diagram illustrates this pathway:
Experimental Protocol: Shake-Flask Method for Octanol-Water Partition Coefficient (logP) Determination
The shake-flask method is the standard and most reliable technique for measuring logP, as recommended by the Organization for Economic Cooperation and Development (OECD).[9]
Objective: To determine the ratio of a drug's concentration at equilibrium between n-octanol and water.
Materials:
-
High-purity n-octanol
-
Purified water or buffer solution (e.g., phosphate buffer at pH 7.4)
-
The local anesthetic compound to be tested
-
Separatory funnels or glass flasks with stoppers
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional, to aid phase separation)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis
Procedure:
-
Pre-saturation: The two solvent phases, n-octanol and water (or buffer), are mutually saturated by shaking them together for 24 hours, followed by a separation period to ensure equilibrium.[10]
-
Drug Solution Preparation: A known concentration of the local anesthetic is prepared in the aqueous phase. The initial concentration should be chosen to allow for accurate measurement in both phases after partitioning.[10]
-
Partitioning: A precise volume of the drug-containing aqueous phase is mixed with a precise volume of the pre-saturated n-octanol in a flask. The ratio of the volumes can be adjusted based on the expected lipophilicity of the drug.[10][11]
-
Equilibration: The mixture is agitated vigorously using a mechanical shaker for a set period (e.g., 1 hour) and then allowed to stand in a temperature-controlled water bath (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached and the two phases have completely separated.[10]
-
Phase Separation: The aqueous and octanol phases are carefully separated. Centrifugation can be used to break up any emulsions and achieve a clear separation.
-
Concentration Measurement: The concentration of the anesthetic in each phase is determined using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The value is typically reported as its base-10 logarithm (logP).
The workflow for this experimental protocol is visualized below.
References
- 1. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 3. Local anaesthetic agents (Chapter 33) - Fundamentals of Anaesthesia [cambridge.org]
- 4. Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. ekja.org [ekja.org]
- 7. researchgate.net [researchgate.net]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. thaiscience.info [thaiscience.info]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rc.usf.edu [rc.usf.edu]
A Head-to-Head Comparison of Etidocaine and Levobupivacaine in Animal Models: An Indirect Analysis
For Researchers, Scientists, and Drug Development Professionals
Efficacy: Onset and Duration of Action
The primary measure of efficacy for a local anesthetic is its ability to induce and maintain sensory and motor blockade. The following tables summarize findings from studies on etidocaine and levobupivacaine in various animal models.
Table 1: Onset and Duration of Sensory and Motor Block with Etidocaine
| Animal Model | Nerve Block Type | Concentration | Onset of Action | Duration of Sensory Block | Duration of Motor Block |
| Human | Inferior Alveolar Nerve Block | 1.5% with epinephrine 1:200,000 | Rapid | Longer than lidocaine | - |
| Human | Extradural Blockade | 1.5% | More rapid than bupivacaine | Shorter subjective analgesia than bupivacaine | Denser than bupivacaine |
Table 2: Onset and Duration of Sensory and Motor Block with Levobupivacaine
| Animal Model | Nerve Block Type | Concentration | Onset of Action | Duration of Sensory Block | Duration of Motor Block |
| Rat | Sciatic Nerve Block (controlled-release) | 2.25% | - | > 12 hours | Not observed |
| Dog | Epidural | 0.5% | - | 77.5 ± 16.8 min | 185.9 ± 38.08 min |
| Ewe | Paravertebral Thoracolumbar | 0.5% | 3.1 ± 1.5 min | 649 ± 68 min | - |
| Human | Brachial Plexus Block | 0.5% | ≤ 15 minutes | Up to 17 hours | Less prolonged than sensory block |
| Human | Epidural | 0.5% - 0.75% | ≤ 15 minutes | 6 to 9 hours | Less prolonged than sensory block |
Note: Direct comparison is challenging due to variations in animal models, nerve block techniques, and drug concentrations.
Toxicity Profile: A Comparative Look
The systemic toxicity of local anesthetics, particularly cardiotoxicity and neurotoxicity, is a critical consideration. Animal studies have been instrumental in delineating these risks.
Table 3: Comparative Systemic Toxicity of Etidocaine and Other Local Anesthetics
| Animal Model | Endpoint | Etidocaine Dose | Comparator and Dose | Key Findings |
| Dog | Convulsive Activity (CNS Toxicity) | 8.0 mg/kg | Bupivacaine: 5.0 mg/kg; Lidocaine: 22.0 mg/kg | Etidocaine is less toxic than bupivacaine but more toxic than lidocaine in causing convulsions.[1] |
| Sheep | Systemic Toxicity | 0.5 mg/kg/min infusion | Lidocaine (inferred) | Symptoms appeared in the order of convulsions, hypotension, respiratory arrest, and circulatory collapse.[2] |
Table 4: Comparative Systemic Toxicity of Levobupivacaine and Bupivacaine
| Animal Model | Endpoint | Levobupivacaine Dose | Bupivacaine Dose | Key Findings |
| Sheep | Fatal Dose (IV) | 277 ± 51 mg | 156 ± 31 mg | Levobupivacaine has a significantly larger fatal dose than bupivacaine. |
| Sheep | Convulsive Dose (IV) | 103 ± 18 mg | 85 ± 11 mg | Levobupivacaine has a higher convulsive threshold than bupivacaine. |
| Rat | Myotoxicity (Intramuscular) | 0.5% | 0.5% | Levobupivacaine caused the least muscle damage compared to bupivacaine and ropivacaine.[3] |
Experimental Protocols
CNS Toxicity Assessment in Awake Dogs
This protocol is based on a study comparing the central nervous system toxicity of several local anesthetics, including etidocaine.[1]
Caption: Workflow for CNS toxicity assessment in awake dogs.
Myotoxicity Evaluation in Rats
This protocol outlines the methodology used to compare the myotoxic effects of levobupivacaine, bupivacaine, and ropivacaine.[3]
Caption: Experimental workflow for myotoxicity evaluation in rats.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both etidocaine and levobupivacaine involves the blockade of voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and subsequent propagation of the action potential.
Caption: Mechanism of action of local anesthetics.
Summary and Conclusion
Based on this indirect comparison, several key differences and similarities between etidocaine and levobupivacaine emerge:
-
Efficacy: Both are long-acting local anesthetics. Etidocaine appears to have a more rapid onset of action for motor block compared to bupivacaine, while levobupivacaine demonstrates a prolonged sensory block, often outlasting its motor block effects, which can be advantageous for postoperative pain management.
-
Toxicity: Levobupivacaine consistently demonstrates a superior safety profile compared to its racemic parent, bupivacaine, with a higher threshold for both CNS and cardiac toxicity.[4] Animal studies suggest that etidocaine has a higher systemic toxicity than lidocaine but is less toxic than bupivacaine.[1][5]
Limitations: It is crucial to underscore that this comparison is indirect and compiled from studies with varying methodologies, animal models, and endpoints. Therefore, these findings should be interpreted with caution. Direct head-to-head preclinical studies are warranted to provide a definitive comparative assessment of the efficacy and toxicity of etidocaine and levobupivacaine.
This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these two important long-acting local anesthetics. Further targeted research will be essential to fully elucidate their comparative pharmacological profiles.
References
- 1. Comparative CNS toxicity of lidocaine, etidocaine, bupivacaine, and tetracaine in awake dogs following rapid intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Comparison of the myotoxic effects of levobupivacaine, bupivacaine, and ropivacaine: an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxic systemic reactions of bupivacaine and etidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Etidocaine Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Etidocaine Hydrochloride is paramount for ensuring laboratory safety, environmental protection, and adherence to regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, isolate the area and follow your institution's established spill cleanup protocol for chemical waste.
Waste Classification and Segregation
Proper segregation of waste streams is the first and most critical step in the disposal process. This compound waste must be categorized and handled based on its form and potential contamination.
| Waste Stream Category | Description | Recommended Container |
| Unused or Expired Product | Pure, unadulterated this compound in its original container. | Original, clearly labeled container within a secondary containment. |
| Contaminated Labware | Items such as vials, ampules, and syringes containing residual amounts of this compound. | Labeled "Pharmaceutical Waste" container, separate from regular medical waste.[1] |
| Contaminated Sharps | Needles and syringes used for the administration of this compound. | FDA-approved, puncture-resistant sharps container designated for pharmaceutical waste.[2] |
| Grossly Contaminated PPE | Gloves, lab coats, or other protective equipment with significant visible contamination. | Labeled hazardous waste bag or container, as per institutional guidelines. |
It is imperative to never mix this compound waste with regular trash or regulated medical waste (biohazardous "red bag" waste), as these streams are treated differently. Pharmaceutical waste is typically incinerated, while medical waste may be autoclaved, a process that does not destroy chemical compounds.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). The primary goal is to render the substance "non-retrievable" to prevent diversion and environmental contamination.[3][4]
1. Initial Assessment and Documentation:
- Identify the this compound waste to be disposed of (e.g., expired stock, residual material).
- For controlled substances, meticulous record-keeping is mandatory. Document the name, concentration, and quantity of the substance being disposed of in a dedicated logbook.
2. Segregation of Waste:
- Following the table above, place the waste into the appropriate, clearly labeled container.
- Empty vials and packaging that are not "RCRA empty" (i.e., contain more than 3% by weight of the original contents) must be managed as hazardous pharmaceutical waste.
3. Coordination with Environmental Health & Safety (EHS):
- Contact your institution's EHS department to schedule a pickup for the pharmaceutical waste.[5]
- EHS will be responsible for the final disposal, which is typically carried out by a licensed hazardous waste contractor or a reverse distributor.[6]
4. DEA Form 41 for Controlled Substances:
- If this compound is managed as a controlled substance at your facility, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed to document the destruction of the substance.[7]
- This form requires information about the substance, quantity, and method of destruction, and must be witnessed by two authorized employees.[3][7]
5. On-Site Neutralization (If Permitted):
- Some institutions may have approved protocols for the on-site neutralization of small quantities of pharmaceutical waste. These procedures should only be performed by trained personnel and in accordance with a validated protocol.
- Never dispose of this compound by flushing it down the drain. This is prohibited by the EPA as it introduces harmful chemicals into waterways.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
- 1. Dental practices must follow new pharmaceutical disposal protocols to stay compliant | ADA Member Advantage [adamemberadvantage.com]
- 2. getbiomed.com [getbiomed.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 5. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 6. unthsc.edu [unthsc.edu]
- 7. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Etidocaine Hydrochloride
This guide provides essential safety protocols and operational procedures for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Etidocaine Hydrochloride. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
A thorough risk assessment should be conducted before commencing any work involving this substance.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.[1] All PPE should be donned before handling the substance and removed properly to avoid cross-contamination.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective, chemical-resistant gloves.[1] |
| Body Protection | Impervious clothing or a lab coat.[1] |
| Respiratory Protection | A suitable respirator should be used, especially in areas with inadequate ventilation.[1][3] |
Safe Handling and Operational Workflow
3.1. Engineering Controls
-
An accessible safety shower and eye wash station must be available.[1]
3.2. Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the designated workspace by clearing it of any unnecessary items.
-
Handling: Avoid the formation of dust and aerosols.[1] Prevent all contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the handling area.[1][3]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][3] Decontaminate the work surface.
Storage and Disposal Procedures
4.1. Storage Conditions Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] | |
| In Solvent | -80°C | 6 months | Avoid repeated freeze-thaw cycles.[4] |
| In Solvent | -20°C | 1 month | Use within one month.[4] |
4.2. Disposal Plan
-
Dispose of this compound and its container at an approved waste disposal plant.[1][3]
-
Do not release into the environment; this substance is very toxic to aquatic life.[1] Collect any spillage.[1]
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
5.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, keeping eyelids open. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Harmful if swallowed. [1] Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician immediately.[1][3] |
5.2. Accidental Release Measures
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Prevent further leakage or spillage if it is safe to do so.
-
Absorb spills with an inert, liquid-binding material.
-
Collect the absorbed material and dispose of it as hazardous waste.[1]
-
Prevent the product from entering drains or water courses.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
